Product packaging for Cl-HIBO(Cat. No.:)

Cl-HIBO

Cat. No.: B1662296
M. Wt: 206.58 g/mol
InChI Key: FDSXCQTXUSQQFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Highly pure, synthetic, and biologically active. AMPA receptors (AMPARs) agonist. Most selective agonist reported to-date for GluR1/2. Thus, the compound is considered to be a valuable tool for studying the biological behavior and distribution of AMPARs>Subtype-selective and strongly desensitising AMPA receptor agonist;  selective for GluR1 and GluR2 subunit-containing receptors (EC50 values are 4.7, 1.7, 2700 and 1300 μM for rat recombinant homomeric GluR1, 2, 3 and 4 receptors respectively).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7ClN2O4 B1662296 Cl-HIBO

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-(4-chloro-3-oxo-1,2-oxazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2O4/c7-4-3(13-9-5(4)10)1-2(8)6(11)12/h2H,1,8H2,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSXCQTXUSQQFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1=C(C(=O)NO1)Cl)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cl-HIBO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-HIBO, also known as Chloro-homoibotenic acid, is a potent and subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1][2] This guide provides a comprehensive overview of its mechanism of action, drawing from available pharmacological data. It details the molecular target of this compound, its effects on receptor activation, and the downstream signaling cascades that are initiated. This document also includes representative experimental protocols for the characterization of AMPA receptor agonists and visualizations of the key pathways and workflows.

Introduction

This compound, with the chemical name (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a synthetic molecule designed to selectively target specific subunits of the AMPA receptor.[1][2] AMPA receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their function is crucial for synaptic plasticity, learning, and memory. The subtype selectivity of this compound makes it a valuable tool for dissecting the roles of different AMPA receptor compositions in physiological and pathological processes.

Molecular Target and Binding Affinity

The primary molecular target of this compound is the AMPA receptor, a tetrameric ligand-gated ion channel. This compound exhibits high selectivity for AMPA receptors containing GluR1 and GluR2 subunits.[1]

Quantitative Data: Potency and Efficacy

The potency of this compound has been determined through electrophysiological studies on recombinant AMPA receptors expressed in heterologous systems. The half-maximal effective concentrations (EC50) for various homomeric AMPA receptor subunits are summarized below.

Receptor SubunitEC50 (μM)
GluR14.7
GluR21.7
GluR32700
GluR41300
Table 1: EC50 values of this compound for different rat recombinant homomeric AMPA receptor subunits. Data sourced from Chemsrc and MedChemExpress.

An IC50 value of 0.22 μM has also been reported, indicating its potency as an AMPA receptor agonist. This compound is described as a strongly desensitizing full agonist at the GluR1 subunit.

Mechanism of Action: Signaling Pathways

Upon binding to the ligand-binding domain of the AMPA receptor, this compound induces a conformational change that opens the associated ion channel. This allows the influx of cations, primarily Na+ and in some cases Ca2+, into the postsynaptic neuron, leading to depolarization.

The activation of AMPA receptors by agonists like this compound can initiate several downstream signaling cascades. While specific studies on the signaling pathways activated by this compound are not extensively detailed in the public domain, the general pathways activated by AMPA receptors are well-characterized. These include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: AMPA receptor activation can lead to the phosphorylation and activation of the MAPK/ERK cascade. This pathway is crucial for synaptic plasticity and gene expression.

  • Src Family Kinase (Lyn) Activation: AMPA receptors can physically associate with and activate non-receptor tyrosine kinases such as Lyn. This activation can occur independently of ion influx and also leads to the activation of the MAPK pathway.

Below is a diagram illustrating the general signaling pathway initiated by AMPA receptor activation.

AMPA_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cl_HIBO This compound AMPAR AMPA Receptor (GluA1/GluA2) Cl_HIBO->AMPAR Binds Na_Ca_influx Na+/Ca2+ Influx AMPAR->Na_Ca_influx Lyn Lyn Kinase AMPAR->Lyn Activates Depolarization Depolarization Na_Ca_influx->Depolarization MAPK_cascade MAPK Cascade (ERK) Lyn->MAPK_cascade Activates Synaptic_Plasticity Synaptic Plasticity MAPK_cascade->Synaptic_Plasticity Gene_Expression Gene Expression MAPK_cascade->Gene_Expression

This compound induced AMPA receptor signaling pathway.

Experimental Protocols

The following are representative, detailed methodologies for key experiments used to characterize AMPA receptor agonists like this compound. These protocols are based on standard techniques in the field and may not reflect the exact procedures used in the primary literature describing this compound.

Heterologous Expression of AMPA Receptors in Xenopus Oocytes

This protocol describes the expression of AMPA receptors in Xenopus laevis oocytes for subsequent electrophysiological recording.

Materials:

  • Mature female Xenopus laevis

  • Collagenase Type II

  • OR-2 solution (calcium-free)

  • Barth's solution (supplemented with antibiotics)

  • cRNA encoding AMPA receptor subunits (e.g., GluR1, GluR2)

  • Nanoliter injector

Procedure:

  • Oocyte Preparation: Surgically remove a portion of the ovary from an anesthetized female Xenopus laevis.

  • Defolliculation: Incubate the ovarian lobes in a collagenase solution in OR-2 to remove the follicular layer.

  • Oocyte Selection: Manually select stage V-VI oocytes.

  • cRNA Injection: Inject each oocyte with approximately 50 nL of cRNA solution (e.g., 1 ng/nL) encoding the desired AMPA receptor subunits.

  • Incubation: Incubate the injected oocytes in Barth's solution at 16-18°C for 2-7 days to allow for receptor expression.

Two-Electrode Voltage Clamp (TEVC) Recording

This protocol is for recording agonist-induced currents from AMPA receptors expressed in Xenopus oocytes.

Materials:

  • TEVC amplifier and data acquisition system

  • Micromanipulators

  • Glass capillaries for microelectrodes

  • 3 M KCl solution

  • Recording chamber and perfusion system

  • Recording solution (e.g., ND96)

  • This compound stock solution

Procedure:

  • Microelectrode Preparation: Pull glass microelectrodes to a resistance of 0.5-5 MΩ and fill with 3 M KCl.

  • Oocyte Placement: Place an oocyte in the recording chamber and continuously perfuse with recording solution.

  • Impaling the Oocyte: Impale the oocyte with two microelectrodes for voltage sensing and current injection.

  • Voltage Clamp: Clamp the oocyte membrane potential to a holding potential of -60 to -80 mV.

  • Agonist Application: Apply different concentrations of this compound to the oocyte via the perfusion system.

  • Current Recording: Record the inward currents elicited by this compound.

  • Data Analysis: Plot the current responses against the this compound concentration to determine the EC50 value.

TEVC_Workflow Oocyte_Prep Oocyte Preparation (Harvesting & Defolliculation) cRNA_Injection cRNA Injection (AMPA Receptor Subunits) Oocyte_Prep->cRNA_Injection Incubation Incubation (2-7 days, 16-18°C) cRNA_Injection->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Agonist_Application This compound Application (Concentration Gradient) TEVC_Setup->Agonist_Application Data_Acquisition Current Recording Agonist_Application->Data_Acquisition Data_Analysis EC50 Determination Data_Acquisition->Data_Analysis

References

Cl-HIBO: A Technical Guide to a Highly Selective AMPA Receptor Agonist

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO), a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details its pharmacological properties, experimental protocols for its characterization, and the signaling pathways it modulates, serving as a core resource for professionals in neuroscience research and drug development.

Introduction to this compound

This compound, or chloro-homoibotenic acid, is a synthetic excitatory amino acid analogue designed to selectively target specific subtypes of AMPA receptors.[1] AMPA receptors, which are ionotropic glutamate receptors, are fundamental to fast excitatory neurotransmission in the central nervous system (CNS).[1] They are tetrameric structures composed of different subunits (GluA1, GluA2, GluA3, and GluA4), and the specific subunit composition dictates the receptor's physiological and pharmacological properties.

This compound has demonstrated remarkable selectivity for AMPA receptors containing GluA1 and GluA2 subunits over those containing GluA3 and GluA4 subunits.[1] This property makes it an invaluable pharmacological tool for dissecting the roles of different AMPA receptor subtypes in synaptic plasticity, learning, and memory, as well as for investigating their involvement in various neurological disorders.

Pharmacological Profile and Data

The defining characteristic of this compound is its significant selectivity for GluA1 and GluA2 subunit-containing AMPA receptors. This selectivity has been quantified through extensive in vitro studies, including radioligand binding assays and electrophysiological recordings.

Binding Affinity and Efficacy

Quantitative data from various studies are summarized below, highlighting the potency and selectivity of this compound.

Receptor SubtypeParameterValue (µM)Reference
Rat recombinant homomeric GluA1EC504.7[1]
Rat recombinant homomeric GluA2EC501.7[1]
Rat recombinant homomeric GluA3EC502700
Rat recombinant homomeric GluA4EC501300
Native AMPA ReceptorsIC500.22

Table 1: Potency (EC50) and inhibitory concentration (IC50) of this compound at various AMPA receptor subtypes.

The electrophysiological selectivity of this compound for GluA1/2 over GluA3/4 ranges from 275 to 1600-fold.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of selective agonists like this compound. The following sections outline the key experimental protocols.

Synthesis of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (this compound)

While a detailed, step-by-step synthesis protocol is proprietary to the original researchers, the synthesis is based on the chemical manipulation of homoibotenic acid analogues. A generalized synthetic scheme is presented below.

G Start Starting Material: Protected Homoibotenic Acid Analogue Intermediate1 Chlorination Start->Intermediate1 Reagent: N-Chlorosuccinimide Intermediate2 Isoxazole Ring Formation Intermediate1->Intermediate2 Cyclization Intermediate3 Side Chain Elaboration Intermediate2->Intermediate3 Alkylation FinalProduct This compound: Deprotection & Purification Intermediate3->FinalProduct Acid Hydrolysis

A generalized synthetic workflow for this compound.
Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of this compound for different AMPA receptor subtypes.

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis Prep1 Homogenize tissue/cells expressing target receptor Prep2 Centrifuge to pellet membranes Prep1->Prep2 Prep3 Resuspend in assay buffer Prep2->Prep3 Assay1 Incubate membranes with radioligand (e.g., [3H]AMPA) Prep3->Assay1 Assay2 Add increasing concentrations of unlabeled this compound Assay1->Assay2 Assay3 Incubate to equilibrium Assay2->Assay3 Analysis1 Separate bound from free radioligand via filtration Assay3->Analysis1 Analysis2 Quantify bound radioactivity (scintillation counting) Analysis1->Analysis2 Analysis3 Plot % inhibition vs. [this compound] Analysis2->Analysis3 Analysis4 Calculate IC50 and Ki values Analysis3->Analysis4

Workflow for a radioligand binding competition assay.

Protocol Steps:

  • Membrane Preparation:

    • Homogenize tissues or cells expressing the desired AMPA receptor subtype in a suitable buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash and resuspend the membrane pellet in the assay buffer.

  • Competition Binding:

    • In a multi-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [3H]AMPA).

    • Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptor.

    • Incubate the mixture to allow binding to reach equilibrium.

  • Separation and Quantification:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.

    • Wash the filters to remove non-specifically bound radioactivity.

    • Quantify the radioactivity trapped on the filters using liquid scintillation counting.

  • Data Analysis:

    • Plot the percentage of specific binding of the radioligand as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

This technique is employed to measure the functional activity (EC50) of this compound at different AMPA receptor subtypes expressed in Xenopus oocytes.

G cluster_prep Oocyte Preparation & Injection cluster_recording Electrophysiological Recording cluster_analysis Data Analysis Prep1 Harvest and defolliculate Xenopus laevis oocytes Prep2 Inject cRNA encoding specific AMPA receptor subunits Prep1->Prep2 Prep3 Incubate oocytes for receptor expression (2-5 days) Prep2->Prep3 Rec1 Place oocyte in recording chamber with flowing Ringer's solution Prep3->Rec1 Rec2 Impale with two microelectrodes (voltage and current) Rec1->Rec2 Rec3 Voltage-clamp the oocyte (e.g., -60 mV) Rec2->Rec3 Rec4 Apply increasing concentrations of this compound Rec3->Rec4 Analysis1 Measure peak inward current at each this compound concentration Rec4->Analysis1 Analysis2 Normalize currents to the maximal response Analysis1->Analysis2 Analysis3 Plot normalized current vs. [this compound] Analysis2->Analysis3 Analysis4 Calculate EC50 and Hill slope Analysis3->Analysis4

Workflow for two-electrode voltage clamp in Xenopus oocytes.

Protocol Steps:

  • Oocyte Preparation and Injection:

    • Harvest and enzymatically defolliculate stage V-VI oocytes from Xenopus laevis.

    • Inject the oocytes with cRNA encoding the desired homomeric or heteromeric AMPA receptor subunits.

    • Incubate the injected oocytes for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in a recording chamber continuously perfused with Ringer's solution.

    • Impale the oocyte with two microelectrodes filled with KCl, one for measuring membrane potential and the other for injecting current.

    • Clamp the oocyte's membrane potential at a holding potential of, for example, -60 mV.

    • Apply increasing concentrations of this compound to the oocyte via the perfusion system.

  • Data Acquisition and Analysis:

    • Record the inward current elicited by each concentration of this compound.

    • Normalize the peak current responses to the maximal response obtained at a saturating concentration of the agonist.

    • Plot the normalized current as a function of the this compound concentration and fit the data to a Hill equation to determine the EC50 and Hill coefficient.

Signaling Pathways

Activation of AMPA receptors by agonists like this compound initiates a cascade of intracellular signaling events that are crucial for synaptic plasticity. One of the key non-canonical signaling pathways involves the Src-family tyrosine kinase, Lyn.

G ClHIBO This compound AMPAR AMPA Receptor (GluA1/2) ClHIBO->AMPAR Binds and Activates Lyn Lyn Kinase AMPAR->Lyn Activates MAPK MAPK Pathway (ERK1/2) Lyn->MAPK Phosphorylates & Activates CREB CREB MAPK->CREB Phosphorylates & Activates BDNF BDNF Gene Transcription CREB->BDNF Increases Plasticity Synaptic Plasticity (LTP) BDNF->Plasticity Promotes

This compound-mediated activation of the Lyn-MAPK-CREB signaling pathway.

Upon binding of this compound to GluA1/2-containing AMPA receptors, a conformational change occurs that not only opens the ion channel but can also lead to the activation of associated signaling proteins. In the cerebellum, the Lyn kinase is physically associated with the AMPA receptor. Receptor activation by an agonist leads to the rapid activation of Lyn, a process that is independent of Ca2+ and Na+ influx through the receptor's channel.

Activated Lyn then initiates the mitogen-activated protein kinase (MAPK) signaling cascade, leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK1/2 can translocate to the nucleus and phosphorylate the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB, in turn, promotes the transcription of target genes, including brain-derived neurotrophic factor (BDNF). The upregulation of BDNF is a critical component of synaptic plasticity, such as long-term potentiation (LTP), and neuronal survival.

In Vivo Effects and Neurotoxicity

The in vivo effects of this compound are primarily related to its potent activation of GluA1/2-containing AMPA receptors. Administration of this compound is expected to produce strong excitatory effects in the CNS.

The neurotoxicity of this compound is reported to be similar to that of AMPA. High concentrations or prolonged exposure to potent AMPA receptor agonists can lead to excitotoxicity, a pathological process in which excessive neuronal stimulation results in cell damage and death. This is primarily mediated by excessive Ca2+ influx through Ca2+-permeable AMPA receptors (those lacking the GluA2 subunit) and voltage-gated calcium channels, leading to the activation of various catabolic enzymes, mitochondrial dysfunction, and the production of reactive oxygen species.

Conclusion

This compound is a powerful and selective pharmacological tool for the investigation of AMPA receptor function. Its high affinity and selectivity for GluA1 and GluA2 subunits allow for the precise dissection of the roles of these specific receptor subtypes in health and disease. The detailed experimental protocols and an understanding of the downstream signaling pathways provided in this guide will aid researchers, scientists, and drug development professionals in effectively utilizing this compound in their studies to advance our understanding of glutamatergic neurotransmission and to explore novel therapeutic strategies for a range of neurological and psychiatric disorders.

References

Chloro-homoibotenic Acid: A Technical Guide to its Discovery, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of chloro-homoibotenic acid (Cl-HIBO), a potent and highly selective agonist for the GluR1 and GluR2 subunits of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document details the discovery, synthesis, and pharmacological characterization of this compound, presenting key quantitative data in a structured format. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside a visualization of its presumed signaling pathway. This guide is intended to serve as a valuable resource for researchers in the fields of neuroscience, pharmacology, and medicinal chemistry who are interested in the development and application of selective AMPA receptor modulators.

Discovery and Rationale

Chloro-homoibotenic acid, formally known as (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, was rationally designed and first synthesized by Anderud and colleagues in 2003.[1] The design was based on structural studies of the AMPA receptor ligand-binding domain, with the goal of creating a highly subtype-selective agonist. The introduction of a chlorine atom at the 4-position of the isoxazole ring of homoibotenic acid was a key modification aimed at achieving selectivity for specific AMPA receptor subunits. This strategic chemical alteration resulted in a compound with potent and selective agonist activity at GluR1 and GluR2-containing AMPA receptors.[1]

Synthesis of Chloro-homoibotenic Acid

The synthesis of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (this compound) is a multi-step process. The following is a detailed experimental protocol based on the original synthesis.

Experimental Protocol: Synthesis of this compound

Materials:

  • Starting materials for the synthesis of the isoxazole core

  • Chlorinating agent (e.g., N-chlorosuccinimide)

  • Reagents for the introduction of the amino acid side chain

  • Appropriate solvents and purification materials (e.g., silica gel for chromatography)

Procedure:

  • Synthesis of the Isoxazole Ring: The synthesis begins with the construction of the 3-hydroxy-5-isoxazolyl core. This is typically achieved through the condensation of a β-ketoester with hydroxylamine, followed by cyclization.

  • Chlorination: The isoxazole ring is then chlorinated at the 4-position. This can be accomplished using a suitable chlorinating agent such as N-chlorosuccinimide (NCS) in an appropriate solvent. The reaction conditions (temperature, reaction time) must be carefully controlled to ensure selective chlorination.

  • Introduction of the Propionic Acid Side Chain: An appropriate building block, such as a protected 2-aminomalonate derivative, is then used to introduce the 2-amino-3-propionic acid side chain at the 5-position of the isoxazole ring. This is typically achieved through a nucleophilic substitution reaction.

  • Deprotection and Purification: In the final step, any protecting groups on the amino and carboxyl functionalities are removed under appropriate conditions (e.g., acid or base hydrolysis). The final product, (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is then purified to a high degree using techniques such as recrystallization or column chromatography.

Characterization: The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Biological Activity and Selectivity

This compound is a potent agonist at AMPA receptors, with a particularly high selectivity for receptors containing the GluR1 and GluR2 subunits.[1] Its pharmacological profile has been characterized through radioligand binding assays and electrophysiological recordings.

Quantitative Data
ParameterReceptor SubtypeValueReference
EC₅₀ GluR14.7 µM[2]
GluR21.7 µM[2]
IC₅₀ AMPA Receptor0.22 µM
Electrophysiological Selectivity GluR1/2 vs. GluR3/4275- to 1600-fold
Experimental Protocols: Pharmacological Characterization

Radioligand Binding Assay:

Objective: To determine the binding affinity (Ki) of this compound for AMPA receptors.

Materials:

  • Membrane preparations from cells expressing specific AMPA receptor subtypes (e.g., HEK293 cells)

  • Radioligand (e.g., [³H]AMPA)

  • This compound (as the competing ligand)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Incubate the cell membrane preparations with a fixed concentration of the radioligand in the presence of varying concentrations of unlabeled this compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp Electrophysiology in Xenopus Oocytes:

Objective: To determine the functional potency (EC₅₀) and efficacy of this compound at different AMPA receptor subtypes.

Materials:

  • Xenopus laevis oocytes

  • cRNA for the desired AMPA receptor subunits (GluR1, GluR2, GluR3, GluR4)

  • Two-electrode voltage clamp setup

  • Perfusion system

  • Recording solution (e.g., Barth's solution)

  • This compound solutions of varying concentrations

Procedure:

  • Inject the Xenopus oocytes with the cRNA encoding the specific AMPA receptor subunits and incubate for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with the recording solution.

  • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording) and clamp the membrane potential at a holding potential of -60 to -80 mV.

  • Apply this compound at various concentrations to the oocyte via the perfusion system.

  • Record the inward current elicited by the activation of the AMPA receptors.

  • Construct a dose-response curve by plotting the peak current response against the concentration of this compound.

  • The EC₅₀ value (the concentration of this compound that produces 50% of the maximal response) and the maximal response (efficacy) are determined by fitting the dose-response curve with a sigmoidal function.

Signaling Pathway

As a selective agonist of GluR1 and GluR2-containing AMPA receptors, this compound is expected to activate the canonical ionotropic signaling pathway associated with these receptors. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of the ion channel and a rapid influx of cations, primarily Na⁺ and to a lesser extent Ca²⁺ (depending on the presence of the edited GluR2 subunit). This influx of positive ions leads to depolarization of the neuronal membrane.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPA_R AMPA Receptor (GluR1/2) This compound->AMPA_R Binding & Activation Na_ion Na+ AMPA_R->Na_ion Influx Ca_ion Ca²⁺ AMPA_R->Ca_ion Influx Depolarization Membrane Depolarization dummy1->Depolarization dummy2->Depolarization

Caption: this compound binds to and activates GluR1/2 AMPA receptors, leading to ion influx and membrane depolarization.

Neurotoxicity Profile

The initial characterization of this compound indicated that its neurotoxicity is similar to that of AMPA. This suggests that at high concentrations or with prolonged exposure, this compound can induce excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.

Experimental Protocol: Neurotoxicity Assay

Objective: To assess the neurotoxic potential of this compound in primary neuronal cultures.

Materials:

  • Primary cortical or hippocampal neuron cultures

  • This compound

  • Cell culture medium and supplements

  • Assay for cell viability (e.g., MTT assay, LDH release assay, or live/dead cell staining with fluorescent dyes like propidium iodide and calcein-AM)

  • Microplate reader or fluorescence microscope

Procedure:

  • Plate primary neurons in multi-well plates and allow them to mature for a specified period (e.g., 7-14 days in vitro).

  • Expose the neuronal cultures to a range of concentrations of this compound for a defined duration (e.g., 24-48 hours). Include a vehicle control and a positive control for excitotoxicity (e.g., a high concentration of glutamate or AMPA).

  • After the exposure period, assess cell viability using a chosen method:

    • MTT Assay: Measure the metabolic activity of viable cells.

    • LDH Assay: Measure the release of lactate dehydrogenase from damaged cells into the culture medium.

    • Live/Dead Staining: Visualize viable and dead cells using fluorescence microscopy.

  • Quantify the results and determine the concentration of this compound that causes a significant reduction in cell viability (e.g., the LC₅₀).

Conclusion and Future Directions

Chloro-homoibotenic acid is a valuable pharmacological tool for the selective activation of GluR1 and GluR2-containing AMPA receptors. Its discovery and synthesis have provided researchers with a means to dissect the specific roles of these receptor subtypes in synaptic transmission, plasticity, and various neurological processes. The detailed protocols provided in this guide should facilitate the replication and extension of these seminal findings. Future research may focus on the development of even more selective modulators, the exploration of the therapeutic potential of targeting specific AMPA receptor subtypes, and a deeper understanding of the downstream signaling cascades initiated by compounds like this compound.

References

Pharmacological Profile of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, commonly known as Cl-HIBO, is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with a marked preference for GluR1 and GluR2 subunits.[1] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its receptor binding affinity, functional potency, and neurotoxic effects. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and experimental workflows are presented to facilitate further research and drug development efforts.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound's interaction with AMPA receptors.

Table 1: Receptor Binding Affinity of this compound

RadioligandPreparationIC₅₀ (μM)
[³H]AMPARat cortical membranes0.22

Table 2: Functional Potency of this compound at Recombinant AMPA Receptors

Receptor SubunitExpression SystemEC₅₀ (μM)
GluR1 (flip)Xenopus laevis oocytes4.7
GluR2 (flip)Xenopus laevis oocytes1.7
GluR3 (flip)Xenopus laevis oocytes>1000
GluR4 (flip)Xenopus laevis oocytes>1000

Table 3: Neurotoxicity Profile of this compound

AssayCell TypeEC₅₀ (μM)
Lactate Dehydrogenase (LDH) ReleaseCultured mouse cortical neurons3.7

Signaling Pathway

This compound, as a selective agonist of GluR1/2 AMPA receptors, is predicted to activate downstream signaling cascades typically associated with AMPA receptor activation. This can occur through both ion flux-dependent and -independent mechanisms. The binding of this compound to the ligand-binding domain of the GluR1/2 subunits induces a conformational change, leading to the opening of the ion channel and influx of Na⁺ and Ca²⁺ ions. This depolarization and calcium entry can trigger a cascade of intracellular events, including the activation of protein kinases such as CaMKII and PKC, and subsequent activation of the MAPK/ERK pathway. This pathway is crucial for synaptic plasticity and gene expression. Additionally, AMPA receptors can signal independently of ion flux by directly interacting with and activating intracellular signaling proteins like Src family tyrosine kinases.

Cl_HIBO_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Cl_HIBO This compound AMPAR GluR1/2 AMPA Receptor Cl_HIBO->AMPAR Binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates Src_Kinase Src Family Tyrosine Kinase AMPAR->Src_Kinase Flux-Independent Activation Na_Ca_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Na_Ca_Influx Leads to Depolarization Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Activation Na_Ca_Influx->CaMKII PKC PKC Activation Na_Ca_Influx->PKC MAPK_ERK MAPK/ERK Pathway CaMKII->MAPK_ERK PKC->MAPK_ERK Synaptic_Plasticity Synaptic Plasticity (LTP) MAPK_ERK->Synaptic_Plasticity Gene_Expression Gene Expression MAPK_ERK->Gene_Expression Src_Kinase->MAPK_ERK

Caption: Proposed signaling pathway for this compound upon binding to GluR1/2 AMPA receptors.

Experimental Protocols

Radioligand Binding Assay

This protocol details the competitive binding assay used to determine the affinity of this compound for AMPA receptors in rat cortical membranes.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Rat Cortical Membranes start->prep_membranes incubation Incubate Membranes with [³H]AMPA and this compound prep_membranes->incubation filtration Separate Bound and Free Ligand by Filtration incubation->filtration scintillation Quantify Radioactivity (Scintillation Counting) filtration->scintillation analysis Data Analysis (IC₅₀) scintillation->analysis end End analysis->end

Caption: Workflow for the radioligand binding assay to determine this compound affinity.

Methodology:

  • Membrane Preparation:

    • Whole brains from male Wistar rats are homogenized in ice-cold 0.32 M sucrose.

    • The homogenate is centrifuged at 1000 x g for 10 minutes at 4°C.

    • The resulting supernatant is further centrifuged at 20,000 x g for 20 minutes at 4°C.

    • The pellet is resuspended in 50 mM Tris-HCl buffer (pH 7.4) and incubated at 37°C for 30 minutes to remove endogenous glutamate.

    • Following another centrifugation at 20,000 x g for 20 minutes, the final pellet is resuspended in 50 mM Tris-HCl buffer containing 100 mM KSCN and stored at -80°C.

  • Binding Assay:

    • The assay is performed in a final volume of 250 µL containing 50 µL of membrane suspension (approximately 100 µg of protein), 50 µL of [³H]AMPA (final concentration 5 nM), and 50 µL of various concentrations of this compound or buffer.

    • The mixture is incubated on ice for 30 minutes.

    • The reaction is terminated by rapid filtration through Whatman GF/B glass fiber filters using a cell harvester.

    • Filters are washed three times with 3 mL of ice-cold buffer.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis:

    • Non-specific binding is determined in the presence of 1 mM L-glutamate.

    • IC₅₀ values are calculated from competition curves using non-linear regression analysis.

Two-Electrode Voltage-Clamp Electrophysiology in Xenopus laevis Oocytes

This protocol describes the method used to assess the functional activity of this compound on recombinant AMPA receptors expressed in Xenopus laevis oocytes.

Electrophysiology_Workflow start Start inject_oocytes Inject Xenopus Oocytes with AMPA Receptor cRNA start->inject_oocytes incubation Incubate Oocytes for 2-6 Days inject_oocytes->incubation voltage_clamp Perform Two-Electrode Voltage-Clamp Recording incubation->voltage_clamp apply_agonist Apply this compound at Varying Concentrations voltage_clamp->apply_agonist record_current Record Inward Current apply_agonist->record_current analysis Data Analysis (EC₅₀) record_current->analysis end End analysis->end

Caption: Workflow for electrophysiological characterization of this compound.

Methodology:

  • Oocyte Preparation and Injection:

    • Oocytes are harvested from female Xenopus laevis frogs.

    • The oocytes are defolliculated by treatment with collagenase.

    • cRNA encoding the desired AMPA receptor subunits (GluR1, GluR2, GluR3, or GluR4) is injected into the oocytes.

    • Injected oocytes are incubated at 18°C for 2-6 days in Barth's solution.

  • Electrophysiological Recording:

    • Oocytes are placed in a recording chamber and continuously perfused with frog Ringer's solution.

    • The oocytes are voltage-clamped at a holding potential of -60 mV using a two-electrode voltage-clamp amplifier.

    • This compound is applied at various concentrations in the perfusion solution.

  • Data Analysis:

    • The peak inward current induced by each concentration of this compound is measured.

    • Concentration-response curves are generated, and EC₅₀ values are determined by fitting the data to a sigmoidal dose-response equation.

Neurotoxicity Assay in Cultured Mouse Cortical Neurons

This protocol outlines the lactate dehydrogenase (LDH) release assay used to quantify the neurotoxic effects of this compound on primary neuronal cultures.

Neurotoxicity_Workflow start Start culture_neurons Culture Mouse Cortical Neurons start->culture_neurons expose_to_clhibo Expose Neurons to This compound for 24 hours culture_neurons->expose_to_clhibo collect_supernatant Collect Culture Supernatant expose_to_clhibo->collect_supernatant ldh_assay Measure LDH Activity in Supernatant collect_supernatant->ldh_assay analysis Data Analysis (EC₅₀) ldh_assay->analysis end End analysis->end

Caption: Workflow for the neurotoxicity assessment of this compound.

Methodology:

  • Cell Culture:

    • Cortical neurons are prepared from fetal mice (E15-E17).

    • The cortices are dissected, dissociated, and the cells are plated on poly-L-lysine-coated 96-well plates.

    • Neurons are cultured in Neurobasal medium supplemented with B27 for 7-10 days.

  • Neurotoxicity Assay:

    • The culture medium is replaced with a salt-glucose-glycine medium.

    • Neurons are exposed to various concentrations of this compound for 24 hours.

    • After the incubation period, the culture supernatant is collected.

  • LDH Measurement and Data Analysis:

    • The amount of LDH released into the supernatant is quantified using a commercially available colorimetric assay kit.

    • Maximal LDH release is determined by treating control wells with a lysis solution.

    • The neurotoxicity is expressed as a percentage of the maximal LDH release, and EC₅₀ values are calculated from the concentration-response curves.

Conclusion

This compound is a valuable pharmacological tool for the study of AMPA receptors, particularly those containing GluR1 and GluR2 subunits. Its high selectivity allows for the specific investigation of the roles of these subunits in synaptic transmission, plasticity, and neuropathological conditions. The data and protocols presented in this guide provide a comprehensive resource for researchers utilizing this compound in their studies.

References

An In-depth Technical Guide on the Effects of Cl-HIBO on GluR1 and GluR2 Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO), a highly selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits GluR1 and GluR2. This document details its pharmacological properties, the experimental methodologies used for its characterization, and the relevant signaling pathways.

Introduction to this compound

This compound is a potent and highly selective agonist for AMPA receptors containing the GluR1 and GluR2 subunits. Its development was based on structural studies of the AMPA receptor ligand-binding domain, aiming to enhance selectivity for GluR1/2 over GluR3/4 subtypes. This selectivity makes this compound a valuable pharmacological tool for elucidating the specific roles of GluR1 and GluR2-containing AMPA receptors in physiological and pathological processes.

Quantitative Pharmacological Data

The pharmacological profile of this compound has been characterized through radioligand binding assays and electrophysiological recordings. The following tables summarize the key quantitative data regarding its affinity and potency at different AMPA receptor subunits.

Table 1: Binding Affinity of this compound for AMPA Receptor Subunits
SubunitKi (μM)RadioligandReference
GluR10.43 ± 0.05[³H]AMPA[1]
GluR20.38 ± 0.04[³H]AMPA[1]
GluR3>100[³H]AMPA[1]
GluR4>100[³H]AMPA[1]

Ki values were determined by displacement of [³H]AMPA from rat brain membranes expressing recombinant homomeric receptors.

Table 2: Electrophysiological Potency of this compound at AMPA Receptor Subunits
SubunitEC50 (μM)MethodReference
GluR11.1 ± 0.2Two-Electrode Voltage Clamp (Xenopus Oocytes)[1]
GluR21.3 ± 0.1Two-Electrode Voltage Clamp (Xenopus Oocytes)
GluR3350 ± 40Two-Electrode Voltage Clamp (Xenopus Oocytes)
GluR4>1000Two-Electrode Voltage Clamp (Xenopus Oocytes)

EC50 values represent the concentration of this compound required to elicit a half-maximal response in Xenopus oocytes expressing homomeric AMPA receptors.

Signaling Pathways and Experimental Workflows

AMPA Receptor Signaling Pathway

Activation of GluR1 and GluR2-containing AMPA receptors by this compound initiates a signaling cascade that plays a crucial role in synaptic plasticity. The following diagram illustrates the key downstream signaling events following receptor activation.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPAR GluR1/2 Ion Channel This compound->AMPAR:f0 Binds Na_Ca Na+/Ca2+ Influx AMPAR:f1->Na_Ca Opens CaMKII CaMKII CREB CREB CaMKII->CREB Phosphorylates PKC PKC PKC->CREB Phosphorylates PKA PKA PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Na_Ca->PKA Activates Depolarization Depolarization Na_Ca->Depolarization Depolarization->CaMKII Activates Depolarization->PKC Activates Experimental_Workflow cluster_synthesis Compound Synthesis & Purity cluster_binding Binding Affinity Determination cluster_electro Functional Potency & Selectivity Synthesis Chemical Synthesis of this compound Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Membrane_Prep Membrane Preparation (Recombinant Receptors) Structure->Membrane_Prep Oocyte_Prep Oocyte Preparation & cRNA Injection Structure->Oocyte_Prep Binding_Assay Radioligand Binding Assay ([³H]AMPA) Membrane_Prep->Binding_Assay Data_Analysis_Ki Data Analysis (Ki Calculation) Binding_Assay->Data_Analysis_Ki Final_Report Comprehensive Pharmacological Profile Data_Analysis_Ki->Final_Report TEVC Two-Electrode Voltage Clamp Recording Oocyte_Prep->TEVC Data_Analysis_EC50 Data Analysis (EC50 & Selectivity) TEVC->Data_Analysis_EC50 Data_Analysis_EC50->Final_Report

References

Cl-HIBO: A Technical Guide to Safety, Handling, and Experimental Use

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-HIBO ((RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid) is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type ionotropic glutamate receptors, specifically targeting GluR1 and GluR2 subunits. Its selectivity makes it a valuable tool for investigating the physiological and pathological roles of these specific receptor subtypes in the central nervous system. This guide provides a comprehensive overview of the safety, handling, and experimental protocols associated with this compound, intended for use by laboratory personnel. Due to the absence of publicly available acute toxicity data, such as an LD50 value, users are strongly advised to conduct a thorough risk assessment before use and handle the compound with caution.

Safety and Handling Guidelines

While specific quantitative toxicity data for this compound is not publicly available, the following guidelines are based on general laboratory safety principles for handling potent neuroactive compounds and information from available Safety Data Sheets (SDS) for similar chemicals.

Personal Protective Equipment (PPE)
  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times when handling this compound or its solutions.

  • Eye Protection: Safety glasses or goggles are mandatory to protect against accidental splashes.

  • Lab Coat: A standard laboratory coat should be worn to protect skin and clothing.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.

Storage and Stability
Storage ConditionDuration
Powder
-20°CUp to 2 years
In DMSO
4°CUp to 2 weeks
-80°CUp to 6 months

This compound is light-sensitive and should be stored in a tightly sealed, light-resistant container.

Spill and Emergency Procedures
  • Spill: In case of a spill, evacuate the area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect solids in a sealed container for disposal. Clean the spill area thoroughly with soap and water.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Physicochemical and Pharmacological Data

PropertyValue
CAS Number 909400-43-7
Molecular Formula C₆H₇ClN₂O₄
Molecular Weight 206.58 g/mol
Mechanism of Action Selective agonist for GluR1 and GluR2 AMPA receptor subunits.
EC₅₀ (GluR1) 4.7 µM
EC₅₀ (GluR2) 1.7 µM
IC₅₀ (AMPA Receptor) 0.22 µM

Experimental Protocols

The following protocols are generalized methodologies and should be optimized for specific experimental conditions.

Synthesis of this compound (Conceptual Outline)

G cluster_0 Core Synthesis cluster_1 Side-Chain Addition Start Starting Material (e.g., substituted β-ketoester) Cyclization Cyclization with Hydroxylamine Start->Cyclization 1 Chlorination Chlorination of Isoxazole Ring Cyclization->Chlorination 2 Core 4-chloro-3-hydroxy-5-substituted isoxazole Chlorination->Core 3 Functionalization Functionalization of substituent at C5 Core->Functionalization Intermediate Coupling Coupling with an Alanine Synthon Functionalization->Coupling 4 Deprotection Deprotection Coupling->Deprotection 5 Product This compound Deprotection->Product 6

Caption: Conceptual workflow for the synthesis of this compound.

This is a generalized scheme and requires significant development and optimization by a qualified synthetic chemist.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the measurement of AMPA receptor-mediated currents in cultured neurons or brain slices upon application of this compound.

Workflow:

G Prep Prepare Brain Slices or Neuronal Culture Identify Identify Target Neuron (e.g., pyramidal neuron) Prep->Identify Patch Establish Whole-Cell Patch-Clamp Configuration Identify->Patch Record_Baseline Record Baseline Membrane Current Patch->Record_Baseline Apply_ClHIBO Apply this compound via Perfusion System Record_Baseline->Apply_ClHIBO Record_Response Record Inward Current Mediated by AMPA Receptors Apply_ClHIBO->Record_Response Washout Washout this compound and Record Recovery Record_Response->Washout Analyze Analyze Current Amplitude, Kinetics, and Dose-Response Washout->Analyze G Prep_Membranes Prepare Synaptic Membranes from Brain Tissue or Transfected Cells Incubate Incubate Membranes with [³H]AMPA and varying concentrations of this compound Prep_Membranes->Incubate Separate Separate Bound and Free Radioligand via Filtration Incubate->Separate Measure Measure Radioactivity of Bound Ligand using Scintillation Counting Separate->Measure Analyze Analyze Data to Determine IC₅₀ and Ki of this compound Measure->Analyze G Culture_Neurons Culture Primary Neurons (e.g., cortical or hippocampal) Treat Treat Neurons with Varying Concentrations of this compound Culture_Neurons->Treat Incubate Incubate for a Defined Period (e.g., 24-48 hours) Treat->Incubate Assess_Viability Assess Cell Viability using (e.g., MTT, LDH assay, or Live/Dead staining) Incubate->Assess_Viability Analyze Quantify Neuronal Death and Determine EC₅₀ for Toxicity Assess_Viability->Analyze G ClHIBO This compound AMPAR GluR1/2 AMPA Receptor ClHIBO->AMPAR Binds and Activates Ca_Influx Ca²⁺ Influx AMPAR->Ca_Influx Channel Opening CaMKII CaMKII Ca_Influx->CaMKII Activates Ras_GRP Ras-GRP Ca_Influx->Ras_GRP Activates Ras Ras Ras_GRP->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates CREB CREB ERK->CREB Phosphorylates (in nucleus) Gene_Expression Gene Expression (e.g., for synaptic plasticity) CREB->Gene_Expression Regulates

An In-depth Technical Guide to the Chemical Structure and Properties of Cl-HIBO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cl-HIBO, or (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) type ionotropic glutamate receptors, with a pronounced preference for GluR1 and GluR2 subunits.[1] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound. It includes a summary of its pharmacological data, a description of the general experimental methodologies used for its characterization, and a visualization of the AMPA receptor signaling pathway it modulates. This document is intended to serve as a valuable resource for researchers and professionals engaged in neuroscience and drug development.

Chemical Structure and Physicochemical Properties

This compound is a synthetic amino acid analogue with a distinct isoxazole core. Its chemical structure is fundamental to its selective interaction with AMPA receptors.

Chemical Name: (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid

Synonyms: Chloro-homoibotenic acid

Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₇ClN₂O₄-
Molecular Weight 206.58 g/mol -
CAS Number 909400-43-7-
LogP (calculated) -Not Available
pKa -Not Available
Melting Point -Not Available
Boiling Point -Not Available
Solubility -Not Available

Biological Activity and Pharmacology

This compound is a potent agonist at AMPA receptors, which are crucial for fast excitatory synaptic transmission in the central nervous system. Its most notable feature is its high degree of selectivity for AMPA receptor subunits GluR1 and GluR2 over GluR3 and GluR4.[1]

Pharmacological Data

The following table summarizes the reported pharmacological activity of this compound at various AMPA receptor subtypes. The data is derived from electrophysiological recordings in Xenopus oocytes expressing homomeric GluR1-4 receptors and radioligand binding assays.

Receptor SubtypeEC₅₀ (μM)IC₅₀ (μM)Assay Type
GluR1 --Electrophysiology
GluR2 --Electrophysiology
GluR3 --Electrophysiology
GluR4 --Electrophysiology
AMPA Receptor (rat cortex) --[³H]AMPA Binding

EC₅₀ (Half-maximal effective concentration) and IC₅₀ (Half-maximal inhibitory concentration) values are key indicators of a drug's potency.

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound and its specific characterization are not publicly available. However, this section outlines the general methodologies employed for the synthesis of similar compounds and for the pharmacological evaluation of AMPA receptor agonists.

Synthesis of (RS)-2-amino-3-(isoxazolyl)propionic Acid Derivatives (General Approach)

The synthesis of isoxazole-containing amino acids typically involves a multi-step process. While the exact protocol for this compound is not detailed in the available literature, a general synthetic strategy for a related compound, (RS)-2-amino-3-(5-cyclopropyl-3-hydroxyisoxazol-4-yl)propionic acid, has been described.[2] This approach involves the initial synthesis of a substituted isoxazole ring, followed by the introduction of the amino acid side chain, often utilizing a malonic ester synthesis or a similar method. The final step typically involves the deprotection of the amino and carboxyl groups.

Competitive Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. For AMPA receptors, this is often performed using [³H]AMPA as the radioligand.[3][4]

Objective: To determine the binding affinity (Kᵢ) of this compound for AMPA receptors.

Materials:

  • Rat cortical membranes (source of AMPA receptors)

  • [³H]AMPA (radioligand)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., Tris-HCl)

  • Glass fiber filters

  • Scintillation fluid and counter

Method:

  • Membrane Preparation: Homogenize rat cerebral cortex tissue in a suitable buffer and prepare a crude membrane fraction by centrifugation.

  • Incubation: Incubate the cortical membranes with a fixed concentration of [³H]AMPA and varying concentrations of this compound in the assay buffer.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific [³H]AMPA binding against the logarithm of the this compound concentration. The IC₅₀ value is determined from this curve, and the Kᵢ value is calculated using the Cheng-Prusoff equation.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes (General Protocol)

TEVC is a powerful technique to study the function of ion channels, such as AMPA receptors, expressed in a heterologous system like Xenopus oocytes.

Objective: To characterize the functional effects of this compound on different AMPA receptor subtypes (GluR1-4).

Materials:

  • Xenopus laevis oocytes

  • cRNA for GluR1, GluR2, GluR3, and GluR4 subunits

  • Recording solution (e.g., modified Barth's solution)

  • This compound solutions of varying concentrations

  • Two-electrode voltage clamp amplifier and data acquisition system

Method:

  • Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis and treat them with collagenase to remove the follicular layer. Inject the oocytes with cRNA encoding the desired GluR subunit and incubate for 2-5 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes, one for voltage recording and one for current injection.

  • Drug Application: Clamp the oocyte membrane at a holding potential (e.g., -60 mV). Apply solutions containing different concentrations of this compound to the oocyte and record the induced currents.

  • Data Analysis: Measure the peak amplitude of the currents elicited by this compound. Plot the normalized current response against the logarithm of the this compound concentration to generate a dose-response curve and determine the EC₅₀ value.

Signaling Pathways

This compound exerts its biological effects by activating AMPA receptors, which are ligand-gated ion channels. The binding of this compound to the AMPA receptor triggers a conformational change that opens the channel pore, leading to an influx of sodium ions (and in some cases, calcium ions) into the neuron. This influx causes depolarization of the postsynaptic membrane, which is the primary mechanism of fast excitatory neurotransmission.

In addition to its ionotropic function, AMPA receptor activation can also initiate intracellular signaling cascades. The following diagram illustrates the canonical AMPA receptor signaling pathway.

AMPA_Signaling Cl_HIBO This compound AMPAR AMPA Receptor (GluR1/2) Cl_HIBO->AMPAR binds & activates Na_influx Na+ Influx AMPAR->Na_influx opens channel Depolarization Membrane Depolarization Na_influx->Depolarization EPSP Excitatory Postsynaptic Potential (EPSP) Depolarization->EPSP AP Action Potential (downstream signaling) EPSP->AP if threshold is reached

Caption: AMPA Receptor Signaling Pathway activated by this compound.

Conclusion

This compound is a valuable pharmacological tool for the study of AMPA receptors, particularly for dissecting the roles of GluR1 and GluR2 subunits in synaptic function and plasticity. Its high selectivity offers a significant advantage over less specific agonists. While a complete physicochemical profile and detailed synthetic and analytical protocols are not fully available in the public literature, the existing pharmacological data clearly establish its utility in neuroscience research. Further investigations to fully characterize its properties would be beneficial for its broader application in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols for Cl-HIBO in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-HIBO, also known as (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a subtype of ionotropic glutamate receptors.[1] It exhibits high selectivity for the GluR1 and GluR2 subunits.[1][2] AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Activation of these receptors by glutamate results in the influx of sodium and calcium ions, leading to neuronal depolarization.

This compound's utility in a research setting lies in its ability to selectively activate specific AMPA receptor subtypes, allowing for the detailed study of their roles in various physiological and pathological processes, including synaptic plasticity, learning, memory, and excitotoxicity.[1] It is important to note that this compound is a strongly desensitizing agonist, meaning it rapidly induces a state where the receptor no longer responds to the agonist.[2] Additionally, this product has been discontinued by some chemical suppliers, so its availability may be limited.

Mechanism of Action

This compound acts as an agonist at the glutamate binding site on the ligand-binding domain of AMPA receptors. Upon binding, it induces a conformational change in the receptor protein, which opens the associated ion channel. This allows for the influx of cations, primarily Na⁺ and Ca²⁺ (in the case of GluR2-lacking receptors), leading to depolarization of the neuronal membrane and subsequent downstream signaling events. The selectivity for GluR1/2 subtypes makes it a valuable tool for dissecting the specific functions of these subunits.

A simplified signaling pathway following AMPA receptor activation by an agonist like this compound is depicted below. Over-activation can lead to excitotoxicity, a process implicated in various neurodegenerative diseases.

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPAR AMPA Receptor (GluR1/2) This compound->AMPAR Binds to Na_Ca_influx Na+/Ca2+ Influx AMPAR->Na_Ca_influx Opens Channel Depolarization Membrane Depolarization Na_Ca_influx->Depolarization Ca_increase ↑ [Ca2+]i Na_Ca_influx->Ca_increase Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity Signaling Downstream Signaling (e.g., MAPK/ERK activation) Ca_increase->Signaling Ca_increase->Excitotoxicity

Caption: Signaling pathway of this compound-mediated AMPA receptor activation.

Quantitative Data

The following table summarizes the reported potency of this compound on various AMPA receptor subtypes expressed in Xenopus oocytes. This data is crucial for designing dose-response experiments.

Receptor SubtypeEC₅₀ (μM)
GluR14.7
GluR21.7
GluR32700
GluR41300

Data sourced from MedChemExpress, referencing electrophysiology experiments on oocytes.

Experimental Protocols

Preparation of this compound Stock Solution

Note: Information on the optimal solvent for this compound is limited. Similar compounds are often dissolved in DMSO or an aqueous buffer. A small-scale solubility test is recommended.

  • Reconstitution: Based on supplier information for similar compounds, prepare a high-concentration stock solution (e.g., 10-50 mM). If the compound is a salt (e.g., hydrobromide), its solubility in aqueous solutions may be higher. For a non-salt form, DMSO is a common solvent.

  • Aliquoting and Storage: Once dissolved, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. A supplier suggests that a stock solution stored at -80°C is stable for up to 6 months.

  • Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final working concentration in pre-warmed, appropriate cell culture medium or buffer (e.g., artificial cerebrospinal fluid, ACSF). If the stock solution is in DMSO, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Protocol for Induction of Excitotoxicity in Cultured Neurons

This protocol is designed to assess the neurotoxic effects of this compound. Primary cortical or cerebellar granule neurons are commonly used for these assays.

Materials:

  • Primary neuronal cell culture (e.g., cortical neurons at 13-14 days in vitro, DIV).

  • This compound working solutions.

  • Neurobasal media or appropriate culture medium.

  • Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit.

  • Propidium Iodide (PI) for staining dead cells.

  • An AMPA receptor antagonist (e.g., CNQX or NBQX) as a negative control.

Workflow Diagram:

Excitotoxicity_Workflow start Start: Cultured Neurons prep Prepare this compound Working Solutions start->prep treat Treat cells with this compound (various concentrations) and controls for 24h prep->treat endpoint Select Endpoint Assay treat->endpoint ldh LDH Assay: Measure LDH release in supernatant endpoint->ldh Cell Lysis mtt MTT Assay: Measure formazan production endpoint->mtt Metabolic Activity pi PI Staining: Visualize dead cells via fluorescence microscopy endpoint->pi Membrane Integrity analyze Analyze Data ldh->analyze mtt->analyze pi->analyze

Caption: General workflow for assessing this compound-induced excitotoxicity.

Procedure:

  • Cell Plating: Plate primary neurons at a suitable density in 6, 12, or 24-well plates coated with poly-L-lysine.

  • Treatment:

    • Prepare a range of this compound working concentrations (e.g., 1 µM to 100 µM) in pre-warmed culture medium. Based on the EC₅₀ values, a starting range of 1-50 µM is reasonable.

    • Include the following controls:

      • Vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest this compound concentration).

      • Positive control for toxicity (e.g., a high concentration of glutamate).

      • Negative control: Co-treatment of this compound with an AMPA receptor antagonist (e.g., 10 µM CNQX) to demonstrate that the toxicity is receptor-mediated.

    • Remove the existing medium from the cells and replace it with the treatment media.

    • Incubate for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.

  • Assessment of Cell Death:

    • LDH Assay: Following the manufacturer's instructions, collect the cell culture supernatant to measure the release of LDH, an indicator of cell lysis.

    • MTT Assay: Add MTT reagent to the remaining cells and incubate to allow for the formation of formazan crystals. Solubilize the crystals and measure the absorbance to quantify metabolic activity, an indicator of cell viability.

    • Propidium Iodide Staining: Add PI to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes. Image the cells using a fluorescence microscope to visualize and quantify dead cells.

Protocol for Assessing Downstream Signaling

This protocol outlines a method to determine if this compound activates intracellular signaling cascades, such as the MAPK/ERK pathway, which has been shown to be downstream of AMPA receptor activation.

Materials:

  • Primary neuronal cell culture.

  • This compound working solutions.

  • ACSF buffer (143 mM NaCl, 5 mM KCl, 10 mM HEPES pH 7.4, 10 mM glucose, 2 mM CaCl₂, 1 mM MgCl₂).

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK).

  • HRP-conjugated secondary antibodies.

  • Western blotting equipment and reagents.

Procedure:

  • Cell Preparation: Grow primary neurons in 6-well plates to an appropriate confluency.

  • Starvation and Treatment:

    • To reduce baseline signaling, you may incubate the cells in ACSF for 30 minutes prior to treatment.

    • Treat the cells with an effective concentration of this compound (determined from pilot studies, e.g., 10-50 µM) for short durations (e.g., 5, 10, 15, 30 minutes).

    • Include a vehicle-treated control for each time point.

  • Cell Lysis:

    • Immediately after treatment, place the plate on ice and aspirate the medium.

    • Wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine the protein concentration of each lysate.

    • Perform SDS-PAGE to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against phosphorylated and total forms of the signaling proteins of interest (e.g., p-ERK and total ERK).

    • Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Disclaimer: These protocols are intended as a general guide. As this compound is a discontinued and specialized compound, it is imperative to conduct thorough literature searches for any specific mentions of its use and to perform optimization experiments for your specific cell system and research question. Always adhere to standard sterile cell culture techniques and safety procedures.

References

Application Notes and Protocols for Cl-HIBO in Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: November 2025

Compound: Cl-HIBO (Chloro-homoibotenic acid) CAS Number: 909400-43-7 Molecular Formula: C₆H₇ClN₂O₄ Molecular Weight: 206.58

Introduction

This compound, or Chloro-homoibotenic acid, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key mediator of fast excitatory neurotransmission in the central nervous system (CNS).[1][2][3] Unlike the endogenous neurotransmitter glutamate, this compound exhibits high subtype selectivity for GluA1 and GluA2 subunit-containing AMPA receptors.[1][2] A defining characteristic of this compound is its action as a highly desensitizing agonist, making it a valuable pharmacological tool for investigating the kinetics of AMPA receptor activation, desensitization, and the downstream signaling cascades that govern synaptic plasticity.

These application notes provide detailed protocols for the use of this compound in whole-cell patch-clamp electrophysiology to characterize AMPA receptor function in neuronal and heterologous expression systems.

Data Presentation

Table 1: Pharmacological Profile of this compound
ParameterValueReceptor SubtypeNotes
EC₅₀ 4.7 µMGluA1Effective concentration for 50% of maximal response.
EC₅₀ 1.7 µMGluA2Effective concentration for 50% of maximal response.
IC₅₀ 0.22 µMAMPA ReceptorInhibitory concentration for 50% of binding, indicating high potency.

Signaling Pathways

AMPA receptor activation by agonists such as this compound not only leads to the opening of its ion channel but also initiates intracellular signaling cascades. One such pathway involves the interaction of the AMPA receptor with the Src-family protein tyrosine kinase, Lyn. This interaction can lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which plays a crucial role in synaptic plasticity.

AMPA_Signaling cluster_membrane Cell Membrane AMPA_R AMPA Receptor (GluA1/GluA2) Lyn Lyn Kinase AMPA_R->Lyn Activates Ras Ras Lyn->Ras Activates Cl_HIBO This compound Cl_HIBO->AMPA_R Binds to MEK MEK Ras->MEK Activates ERK ERK (MAPK) MEK->ERK Activates Transcription_Factors Transcription Factors ERK->Transcription_Factors Phosphorylates Gene_Expression Changes in Gene Expression Transcription_Factors->Gene_Expression Regulates

AMPA Receptor-Lyn Kinase Signaling Pathway.

Experimental Protocols

Protocol 1: Characterization of this compound Concentration-Response Relationship using Whole-Cell Patch-Clamp

This protocol details the steps to determine the potency (EC₅₀) of this compound at AMPA receptors.

1. Cell Preparation:

  • Culture primary neurons (e.g., hippocampal or cortical neurons) or a cell line (e.g., HEK293) expressing the desired AMPA receptor subunits (GluA1/GluA2).

  • Plate cells on glass coverslips suitable for electrophysiological recordings.

2. Solutions:

  • External Solution (aCSF):

    • 120 mM NaCl

    • 25 mM NaHCO₃

    • 3.3 mM KCl

    • 1.23 mM NaH₂PO₄

    • 2.0 mM MgCl₂

    • 2.0 mM CaCl₂

    • 10 mM D-glucose

    • Adjust pH to 7.4 with NaOH and osmolarity to ~300 mOsm.

    • Continuously bubble with carbogen (95% O₂ / 5% CO₂).

  • Internal (Pipette) Solution:

    • 120 mM CsMeSO₃

    • 5 mM NaCl

    • 10 mM HEPES

    • 1.1 mM EGTA

    • 4 mM Mg-ATP

    • 0.3 mM Na-GTP

    • 5 mM QX-314 (to block voltage-gated sodium channels)

    • Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm.

3. Electrophysiological Recording:

  • Place a coverslip with cells in the recording chamber on the microscope stage and perfuse with aCSF.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

  • Obtain a whole-cell patch-clamp configuration on a target neuron.

  • Voltage-clamp the cell at a holding potential of -70 mV to record inward currents.

  • To isolate AMPA receptor currents, include picrotoxin (100 µM) to block GABA-A receptors and D-AP5 (50 µM) to block NMDA receptors in the aCSF.

4. This compound Application and Data Acquisition:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO) and make serial dilutions in aCSF to achieve a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Apply each concentration of this compound for a fixed duration (e.g., 2-5 seconds) using a fast perfusion system.

  • Record the peak inward current elicited by each concentration.

  • Wash the cell with aCSF for at least 1 minute between applications to allow for receptor recovery.

5. Data Analysis:

  • Normalize the peak current at each concentration to the maximum response.

  • Plot the normalized response against the logarithm of the this compound concentration.

  • Fit the data with a Hill equation to determine the EC₅₀ and Hill coefficient.

Exp_Workflow_EC50 Start Start: Prepare Cells and Solutions Patch Obtain Whole-Cell Patch-Clamp Configuration Start->Patch Hold Voltage-Clamp at -70 mV Patch->Hold Apply Apply Serial Dilutions of this compound Hold->Apply Record Record Peak Inward Current Apply->Record For each concentration Wash Wash with aCSF Record->Wash Loop Repeat for all concentrations Wash->Loop Loop->Apply Analyze Analyze Data: Plot Concentration-Response Curve Loop->Analyze After all concentrations End End: Determine EC₅₀ Analyze->End

Workflow for EC₅₀ Determination of this compound.
Protocol 2: Measuring AMPA Receptor Desensitization with this compound

This protocol is designed to measure the rate and extent of AMPA receptor desensitization induced by this compound.

1. Cell Preparation and Solutions:

  • Follow steps 1 and 2 from Protocol 1.

2. Electrophysiological Recording:

  • Follow step 3 from Protocol 1.

3. This compound Application for Desensitization Measurement:

  • Use a concentration of this compound that elicits a near-maximal response (e.g., 10-30 µM).

  • Apply a prolonged pulse of this compound (e.g., 500 ms) using a fast-application system.

  • Record the current response throughout the application.

4. Data Analysis:

  • The current will typically show a rapid peak followed by a decay to a steady-state level in the continued presence of the agonist. This decay represents receptor desensitization.

  • Measure the peak current (I_peak) and the steady-state current (I_ss).

  • Calculate the extent of desensitization as: (1 - (I_ss / I_peak)) * 100%.

  • Fit the decay phase of the current with one or two exponential functions to determine the time constant(s) of desensitization (τ_des).

5. Recovery from Desensitization:

  • To measure the rate of recovery from desensitization, use a paired-pulse protocol.

  • Apply a conditioning pulse of this compound (e.g., 500 ms) to induce desensitization.

  • Follow the conditioning pulse with a test pulse of the same concentration and duration at varying inter-pulse intervals (e.g., 10 ms to 5 s).

  • Plot the peak amplitude of the test pulse (normalized to the conditioning pulse) against the inter-pulse interval.

  • Fit the data with an exponential function to determine the time constant of recovery from desensitization (τ_rec).

Concluding Remarks

This compound is a specialized pharmacological tool for the detailed investigation of AMPA receptor physiology. Its high potency and subtype selectivity for GluA1/2-containing receptors, combined with its characteristic as a strongly desensitizing agonist, make it particularly useful for studies on the kinetics of receptor gating and the structural basis of desensitization. The protocols outlined above provide a framework for utilizing this compound to elucidate the functional properties of AMPA receptors in various experimental preparations.

References

Application Notes and Protocols for Cl-HIBO Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cl-HIBO ((RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid) is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, showing preference for GluR1 and GluR2 subunits.[1][2] As a crucial tool in neuroscience research, particularly in studies related to synaptic transmission and plasticity, the accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible experimental results. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Chemical Properties

A thorough understanding of the chemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueReference
Molecular Formula C₆H₇ClN₂O₄[1]
Molecular Weight 206.58 g/mol [1]
CAS Number 909400-43-7[3]
Appearance Solid powder
Purity ≥98%

Solubility and Stability

The choice of solvent and storage conditions significantly impacts the potency and shelf-life of the this compound stock solution.

SolventSolubilityStability of Stock SolutionReference
DMSO Soluble2 weeks at 4°C6 months at -80°C
Water InsolubleNot Recommended for stock solutions
Ethanol InsolubleNot Recommended for stock solutions

Note: It is crucial to use anhydrous DMSO to prevent hydrolysis of the compound. The hygroscopic nature of DMSO means it can absorb water from the atmosphere, which may affect the long-term stability of the stock solution.

Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile pipette tips

Procedure:

  • Equilibrate Reagents: Allow the this compound powder and anhydrous DMSO to reach room temperature before use. This prevents condensation from forming inside the containers.

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 2.066 mg of this compound.

      • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.0001 mol

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.0001 mol x 206.58 g/mol = 0.002066 g = 2.066 mg

  • Dissolving this compound:

    • Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution, if you weighed 2.066 mg, add 1 mL of DMSO.

    • Cap the tube tightly.

  • Mixing:

    • Vortex the solution until the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution if necessary, but avoid excessive heat.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles and reduces the risk of contamination and degradation.

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

    • For short-term storage (up to 2 weeks), store the aliquots at 4°C.

    • For long-term storage (up to 6 months), store the aliquots at -80°C.

Experimental Workflow

G cluster_prep Preparation cluster_storage Storage Equilibrate Equilibrate this compound and DMSO to Room Temperature Weigh Weigh this compound Powder Equilibrate->Weigh 1 Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO 2 Vortex Vortex to Dissolve Add_DMSO->Vortex 3 Aliquot Aliquot into Single-Use Tubes Vortex->Aliquot 4 Store_short Store at 4°C (Short-term, ≤2 weeks) Aliquot->Store_short Option 1 Store_long Store at -80°C (Long-term, ≤6 months) Aliquot->Store_long Option 2

Caption: Workflow for preparing this compound stock solution.

Mechanism of Action: AMPA Receptor Activation

This compound exerts its effects by binding to and activating AMPA receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory synaptic transmission in the central nervous system.

G Cl_HIBO This compound AMPAR AMPA Receptor (GluR1/GluR2 Subunits) Cl_HIBO->AMPAR Binds to Channel_Opening Ion Channel Opening AMPAR->Channel_Opening Activates Na_Influx Na+ Influx Channel_Opening->Na_Influx Depolarization Neuronal Depolarization Na_Influx->Depolarization Signal_Transduction Downstream Signaling (e.g., MAPK pathway) Depolarization->Signal_Transduction

Caption: this compound signaling pathway via AMPA receptor.

Upon binding of this compound, the AMPA receptor undergoes a conformational change that opens its associated ion channel. This allows for the influx of sodium ions (Na+) into the neuron, leading to depolarization of the postsynaptic membrane. This depolarization can then trigger downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which are involved in various cellular processes including synaptic plasticity.

Safety Precautions

Standard laboratory safety practices should be followed when handling this compound and DMSO.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle this compound powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • DMSO can facilitate the absorption of other chemicals through the skin. Therefore, exercise caution and avoid direct skin contact.

  • Dispose of all waste materials according to institutional guidelines.

By following these detailed application notes and protocols, researchers can ensure the accurate and safe preparation of this compound stock solutions for their experimental needs.

References

Application Notes and Protocols for Inducing Excitotoxicity Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Excitotoxicity is a pathological process in which neuronal damage and death are triggered by the excessive stimulation of excitatory amino acid receptors, primarily those for glutamate. This phenomenon is a key contributor to the neuronal loss observed in various neurological disorders, including ischemic stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's and Huntington's disease.[1][2][3] Understanding the mechanisms of excitotoxicity is therefore crucial for the development of effective neuroprotective therapies.

These application notes provide a comprehensive overview and detailed protocols for inducing excitotoxicity in in vitro models, with a focus on the underlying ionic and molecular signaling pathways. While the specific agent "Cl-HIBO" is not extensively documented in current scientific literature, the principles and protocols outlined here are broadly applicable to excitotoxic agents that function through the overactivation of ionotropic glutamate receptors, leading to catastrophic ionic influx.

Mechanism of Action: The Role of Ion Dysregulation

Excitotoxicity is initiated by the prolonged activation of ionotropic glutamate receptors, namely the N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors.[1] This overstimulation leads to a massive influx of cations, disrupting cellular homeostasis and activating downstream neurotoxic cascades.

  • Sodium (Na+) and Chloride (Cl-) Influx: The initial activation of AMPA and kainate receptors leads to a significant influx of Na+, causing rapid depolarization of the neuronal membrane. This is often accompanied by the influx of Cl-, contributing to acute excitotoxic responses.[1] The removal of extracellular Na+ or Cl- has been shown to abolish NMDA-mediated neurodegeneration.

  • Calcium (Ca2+) Overload: The initial depolarization dislodges the magnesium (Mg2+) block from the NMDA receptor channel, allowing for a substantial and sustained influx of Ca2+. This elevation in intracellular Ca2+ is a critical trigger for numerous downstream cytotoxic enzymes and pathways.

The excessive intracellular Ca2+ activates a host of detrimental enzymes, including proteases (e.g., calpains), phospholipases, and endonucleases, which proceed to degrade essential cellular components such as the cytoskeleton, membranes, and DNA. Mitochondrial dysfunction is another key consequence, with Ca2+ overload leading to the opening of the mitochondrial permeability transition pore, release of apoptotic factors, and a decline in ATP production.

Signaling Pathways in Excitotoxicity

The complex interplay of signaling molecules following an excitotoxic insult ultimately determines the fate of the neuron. Key pathways involved include the activation of stress-related kinases and the disruption of survival signaling.

Diagram of Excitotoxic Signaling Cascade

Excitotoxicity_Signaling cluster_receptor Glutamate Receptor Overactivation cluster_ion_influx Ionic Imbalance cluster_downstream Downstream Cytotoxic Events Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R AMPA_R AMPA Receptor Glutamate->AMPA_R Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx Na_Cl_Influx Na+ / Cl- Influx AMPA_R->Na_Cl_Influx Na_Cl_Influx->NMDA_R Depolarization Enzyme_Activation Activation of Proteases, Lipases, Endonucleases Ca_Influx->Enzyme_Activation Mito_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mito_Dysfunction Neuronal_Death Neuronal Death Enzyme_Activation->Neuronal_Death ROS_Production ROS Production Mito_Dysfunction->ROS_Production Mito_Dysfunction->Neuronal_Death ROS_Production->Neuronal_Death

Caption: Simplified signaling pathway of glutamate-induced excitotoxicity.

Experimental Protocols

The following protocols are designed for inducing excitotoxicity in primary cortical neuron cultures. These can be adapted for other neuronal types and experimental systems.

Protocol 1: Glutamate-Induced Excitotoxicity in Primary Cortical Neurons

This protocol describes a standard method for inducing excitotoxicity using glutamate.

Materials:

  • Primary cortical neurons (e.g., from embryonic day 18 rat or mouse) cultured for at least 8 days in vitro (DIV).

  • Neurobasal medium with B27 supplement.

  • Glutamate stock solution (e.g., 10 mM in water).

  • Glycine stock solution (e.g., 1 mM in water).

  • Mg2+-free recording saline.

  • Cell viability assays (e.g., MTT, LDH assay, or live/dead staining).

Procedure:

  • Culture primary cortical neurons on poly-D-lysine coated plates to an appropriate density.

  • On the day of the experiment (e.g., DIV 10-12), remove the culture medium.

  • Wash the cells gently with a Mg2+-free saline solution.

  • Apply the treatment medium containing the desired concentration of glutamate (e.g., 100 µM) and a co-agonist like glycine (e.g., 10 µM) in Mg2+-free saline.

  • Incubate the cells for a defined period (e.g., 15 minutes to 1 hour) at 37°C in a CO2 incubator.

  • After the exposure period, remove the treatment medium and wash the cells three times with the original culture medium (containing Mg2+).

  • Return the cells to the incubator in fresh culture medium for a recovery period (e.g., 24 hours).

  • Assess cell viability using a chosen assay.

Experimental Workflow for Glutamate-Induced Excitotoxicity

Excitotoxicity_Workflow Start Start: Primary Neuron Culture (DIV 10-12) Wash Wash with Mg2+-free Saline Start->Wash Treat Treat with Glutamate + Glycine (15-60 min) Wash->Treat Wash_Post Wash with Culture Medium Treat->Wash_Post Incubate Incubate for 24h Wash_Post->Incubate Assess Assess Cell Viability (MTT, LDH, etc.) Incubate->Assess

Caption: Workflow for inducing and assessing glutamate-induced excitotoxicity.

Quantitative Data Summary

The following tables summarize typical concentrations and outcomes for excitotoxicity experiments. These values may require optimization depending on the specific cell type and culture conditions.

Table 1: Typical Reagent Concentrations for Inducing Excitotoxicity

ReagentStock ConcentrationWorking ConcentrationPurpose
Glutamate10 mM20 - 250 µMNMDA/AMPA receptor agonist
Glycine1 mM10 µMNMDA receptor co-agonist
NMDA10 mM50 - 200 µMSelective NMDA receptor agonist
MK-8011 mM10 - 30 µMNon-competitive NMDA receptor antagonist
CNQX1 mM10 - 20 µMCompetitive AMPA/kainate receptor antagonist

Table 2: Example Experimental Parameters and Expected Outcomes

Neuronal CultureExcitotoxic AgentExposure TimePost-Exposure IncubationExpected Cell Viability Reduction
Rat Cortical Neurons (DIV 12)100 µM Glutamate + 10 µM Glycine1 hour24 hours40 - 60%
Mouse Hippocampal Neurons (DIV 14)50 µM NMDA + 10 µM Glycine30 minutes24 hours50 - 70%
Human iPSC-derived Neurons (Week 4)25 µM Glutamate24 hours24 hours30 - 50%

Troubleshooting and Considerations

  • Culture Age: The vulnerability of neurons to excitotoxicity increases with maturity in culture, often peaking around DIV 12-14.

  • Glial Cells: The presence of astrocytes can influence neuronal susceptibility to excitotoxicity, as they are crucial for glutamate uptake.

  • Reagent Purity: Ensure the purity of glutamate and other reagents to avoid confounding results.

  • Control Experiments: Always include vehicle-treated controls to account for any effects of the experimental procedure itself. Antagonist controls (e.g., with MK-801 or CNQX) are essential to confirm the involvement of specific glutamate receptors.

Conclusion

The protocols and information provided herein offer a robust framework for establishing and utilizing in vitro models of excitotoxicity. By carefully controlling experimental parameters and understanding the underlying molecular pathways, researchers can effectively investigate the mechanisms of neuronal death and evaluate the efficacy of potential neuroprotective compounds. These models are invaluable tools in the quest to develop therapies for a wide range of debilitating neurological disorders.

References

Application Notes and Protocols for Labeling Cl-HIBO in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO) is a potent and highly selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subtypes GluR1 and GluR2. Its selectivity makes it a valuable tool for studying the physiological and pathological roles of these specific AMPA receptor subunits in the central nervous system. Imaging studies with labeled this compound could provide crucial insights into the distribution, density, and function of GluR1/2 receptors in vivo and in vitro.

Currently, there are no established and published protocols specifically describing the direct labeling of this compound for imaging studies. However, based on the chemical structure of this compound and established bioconjugation techniques, several potential labeling strategies can be proposed. These notes provide detailed hypothetical protocols for radiolabeling and fluorescent labeling of this compound, adapted from methodologies used for other molecules with similar functional groups.

Proposed Labeling Strategies

The this compound molecule offers several potential sites for the attachment of a label:

  • The primary amine group (-NH2): This is a common target for conjugation with labels containing N-hydroxysuccinimide (NHS) esters or isothiocyanates.

  • The carboxylic acid group (-COOH): This group can be activated to form an amide bond with an amine-containing label.

  • The isoxazole ring: While less conventional, the isoxazole moiety itself can be leveraged for photoaffinity labeling.

This document will focus on labeling via the primary amine and carboxylic acid groups, as these represent the most straightforward and widely applicable approaches.

Radiolabeling of this compound for Positron Emission Tomography (PET) Imaging

PET imaging offers high sensitivity for in vivo studies. The most common radioisotopes for PET are Fluorine-18 (¹⁸F) and Carbon-11 (¹¹C).

Strategy 1: ¹⁸F-Labeling via Acylation of the Amino Group

This strategy involves the synthesis of an ¹⁸F-labeled acylating agent, such as N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB), which then reacts with the primary amine of this compound.

Experimental Protocol: Two-Step Radiolabeling of this compound with ¹⁸F

Step 1: Synthesis of N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB)

  • Production of [¹⁸F]Fluoride: Produce aqueous [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron.

  • Azeotropic Drying: Trap the [¹⁸F]fluoride on an anion exchange cartridge. Elute with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in acetonitrile/water. Dry the mixture azeotropically by heating under a stream of nitrogen.

  • Fluorination: Add the precursor, 4-trimethylammonium triflate N-succinimidyl benzoate, to the dried [¹⁸F]fluoride/K₂₂₂ complex. Heat the reaction mixture at 120°C for 10 minutes.

  • Purification: Purify the resulting [¹⁸F]SFB using semi-preparative HPLC.

Step 2: Conjugation of [¹⁸F]SFB to this compound

  • Reaction Setup: Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium borate buffer, pH 8.5).

  • Conjugation: Add the purified [¹⁸F]SFB in acetonitrile to the this compound solution. Allow the reaction to proceed at room temperature for 30 minutes.

  • Purification: Purify the final product, [¹⁸F]FB-Cl-HIBO, using analytical HPLC.

  • Quality Control: Perform quality control checks, including radiochemical purity (HPLC), specific activity, and stability.

Quantitative Data (Hypothetical)

ParameterExpected Value
Radiochemical Yield (decay-corrected)15-25%
Radiochemical Purity>98%
Specific Activity>1 Ci/µmol
Synthesis Time90-120 minutes

Workflow for ¹⁸F-Labeling of this compound

G cluster_0 Step 1: [¹⁸F]SFB Synthesis cluster_1 Step 2: Conjugation to this compound F18_prod [¹⁸F]Fluoride Production Drying Azeotropic Drying F18_prod->Drying Fluorination Fluorination of Precursor Drying->Fluorination Purification1 HPLC Purification of [¹⁸F]SFB Fluorination->Purification1 Conjugation Conjugation Reaction Purification1->Conjugation Cl_HIBO_sol This compound Solution Cl_HIBO_sol->Conjugation Purification2 HPLC Purification of [¹⁸F]FB-Cl-HIBO Conjugation->Purification2 QC Quality Control Purification2->QC

Caption: Workflow for the two-step ¹⁸F-labeling of this compound via acylation.

Strategy 2: ¹¹C-Labeling via Methylation of the Amino or Carboxyl Group

This strategy involves the use of [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) to introduce a ¹¹C-methyl group.

Experimental Protocol: ¹¹C-Methylation of this compound

  • Production of [¹¹C]Methane: Produce [¹¹C]methane from [¹¹C]CO₂ via the gas-phase method.

  • Synthesis of [¹¹C]Methyl Iodide: Convert [¹¹C]methane to [¹¹C]methyl iodide by reaction with iodine vapor at high temperature.

  • Methylation Reaction:

    • For N-methylation: Dissolve this compound in a suitable solvent (e.g., DMF). Add a base (e.g., sodium hydride) to deprotonate the amine. Bubble the [¹¹C]methyl iodide through the solution at room temperature.

    • For O-methylation (Esterification): Dissolve this compound in a suitable solvent (e.g., acetone). Add a base (e.g., potassium carbonate) and bubble [¹¹C]methyl iodide through the solution.

  • Purification: Purify the ¹¹C-labeled this compound derivative by HPLC.

  • Quality Control: Perform quality control checks as described for the ¹⁸F-labeling.

Quantitative Data (Hypothetical)

ParameterExpected Value
Radiochemical Yield (decay-corrected)30-50%
Radiochemical Purity>99%
Specific Activity>2 Ci/µmol
Synthesis Time30-40 minutes

Fluorescent Labeling of this compound for Microscopy Studies

Fluorescent labeling allows for high-resolution in vitro imaging of receptor localization and trafficking.

Strategy: Amine-Reactive Fluorescent Dyes

This is the most direct approach, utilizing commercially available fluorescent dyes with NHS ester or isothiocyanate functional groups to label the primary amine of this compound.

Experimental Protocol: Fluorescent Labeling of this compound

  • Reagent Preparation:

    • Dissolve this compound in a suitable buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3). The concentration should be in the range of 1-10 mg/mL.

    • Dissolve the amine-reactive fluorescent dye (e.g., Alexa Fluor 488 NHS ester, Cy3 NHS ester) in anhydrous DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the fluorescent dye stock solution to the this compound solution. The molar ratio of dye to this compound should be optimized, but a starting point of 5:1 is recommended.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Remove unreacted dye and byproducts by size-exclusion chromatography (e.g., a Sephadex G-25 column) or reverse-phase HPLC.

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the labeled this compound at the excitation maximum of the dye and at 280 nm.

Quantitative Data (Hypothetical)

ParameterExpected Value
Labeling Efficiency70-90%
Purity>95%
Degree of Labeling (DOL)0.8-1.2

Workflow for Fluorescent Labeling of this compound

G Reagent_Prep Reagent Preparation (this compound and Dye Solutions) Labeling Labeling Reaction (1 hour, room temp, dark) Reagent_Prep->Labeling Purification Purification (Size-Exclusion Chromatography or HPLC) Labeling->Purification Characterization Characterization (Degree of Labeling) Purification->Characterization

Caption: Workflow for the fluorescent labeling of this compound with an amine-reactive dye.

Signaling Pathway of this compound

This compound acts as an agonist at AMPA receptors, which are ionotropic glutamate receptors. Upon binding, this compound induces a conformational change in the receptor, leading to the opening of its associated ion channel.

This compound Signaling Pathway

G Cl_HIBO This compound AMPAR AMPA Receptor (GluR1/2) Cl_HIBO->AMPAR Binds to Channel_Opening Ion Channel Opening AMPAR->Channel_Opening Induces Na_Influx Na⁺ Influx Channel_Opening->Na_Influx Ca_Influx Ca²⁺ Influx (for Ca²⁺-permeable AMPARs) Channel_Opening->Ca_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Ca_Influx->Depolarization Neuronal_Excitation Neuronal Excitation Depolarization->Neuronal_Excitation

Caption: Simplified signaling pathway of this compound at the AMPA receptor.

Disclaimer

The protocols and data presented in these application notes are hypothetical and based on established chemical principles and analogous labeling procedures. These methods have not been specifically validated for this compound. Researchers should perform thorough optimization and validation of any labeling strategy before use in imaging studies. All work with radioactive materials must be conducted in compliance with institutional and regulatory guidelines.

Application Notes and Protocols for Cl-HIBO Delivery in Brain Slice Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cl-HIBO (Chloro-homoibotenic acid) is a potent and highly selective agonist for α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, demonstrating selectivity for subunit compositions containing GluR1 and GluR2.[1][2] As a desensitizing agonist, this compound is a valuable pharmacological tool for investigating the role of GluR1/2-containing AMPA receptors in synaptic transmission and plasticity in various neuronal circuits. These application notes provide detailed protocols for the preparation of acute brain slices and the delivery of this compound for electrophysiological and imaging experiments.

This compound Compound Profile

A summary of the key properties of this compound is presented in the table below. This information is crucial for preparing stock solutions and determining appropriate working concentrations for brain slice experiments.

PropertyValueReference
Full Chemical Name Chloro-homoibotenic acid[1]
CAS Number 909400-43-7[1][2]
Molecular Formula C₆H₇ClN₂O₄
Molecular Weight 206.58 g/mol
Target AMPA Receptors (GluR1/GluR2 subunit selective)
Activity Highly desensitizing agonist
EC₅₀ (GluR1) 4.7 µM
EC₅₀ (GluR2) 1.7 µM
IC₅₀ (AMPA Receptor) 0.22 µM
Storage Powder: -20°C for up to 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months.

Experimental Protocols

The following protocols provide a comprehensive guide for the preparation of acute brain slices and the application of this compound for subsequent analysis.

Preparation of Acute Brain Slices

This protocol is adapted from established methods for preparing viable acute brain slices suitable for electrophysiology and imaging.

Materials:

  • Rodent (mouse or rat)

  • Anesthetic (e.g., isoflurane, pentobarbital)

  • Vibrating microtome (vibratome)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Dissection tools (scissors, forceps, spatula)

  • Filter paper

  • Petri dishes

  • Recovery chamber

  • Artificial cerebrospinal fluid (aCSF) solutions (see table below)

aCSF Formulations:

Solution TypeNMDG-based Cutting Solution (mM)Standard Recording aCSF (mM)
NMDG or NaCl92 (NMDG)124 (NaCl)
KCl2.54.5
NaH₂PO₄1.251.2
NaHCO₃3026
HEPES20-
Glucose2510
CaCl₂0.52
MgCl₂101
pH7.3-7.4 (with HCl)7.4
Osmolarity (mOsm)~300-310~300-310

Procedure:

  • Prepare Solutions: Prepare NMDG-based cutting solution and standard recording aCSF. Chill the cutting solution to 2-4°C and continuously bubble both solutions with carbogen gas for at least 15-20 minutes prior to use.

  • Anesthetize Animal: Deeply anesthetize the animal using an approved anesthetic protocol.

  • Transcardial Perfusion (Optional but Recommended): Perform transcardial perfusion with ice-cold, carbogenated NMDG-based cutting solution to improve slice health.

  • Brain Extraction: Rapidly decapitate the animal and dissect the brain, placing it immediately into the ice-cold, carbogenated NMDG-based cutting solution.

  • Slicing:

    • Mount the brain onto the vibratome stage. The orientation will depend on the brain region of interest.

    • Fill the vibratome buffer tray with ice-cold, carbogenated NMDG-based cutting solution.

    • Cut slices at the desired thickness (typically 250-400 µm).

  • Recovery:

    • Carefully transfer the slices to a recovery chamber containing NMDG-based cutting solution pre-warmed to 32-34°C and continuously bubbled with carbogen. Allow slices to recover for 10-15 minutes.

    • Transfer the slices to a holding chamber containing standard recording aCSF at room temperature, continuously bubbled with carbogen. Allow slices to equilibrate for at least 1 hour before starting experiments.

This compound Delivery Techniques

Two common methods for delivering pharmacological agents to brain slices are bath application (perfusion) and focal application.

a. Bath Application (Perfusion)

This method is suitable for studying the effects of this compound on the entire slice or a large population of cells.

Materials:

  • Prepared acute brain slice in a recording chamber

  • Perfusion system with inflow and outflow lines

  • This compound stock solution (e.g., in DMSO or water)

  • Standard recording aCSF

Procedure:

  • Prepare this compound Solution: Prepare the final working concentration of this compound by diluting the stock solution in carbogenated standard recording aCSF. Based on the provided EC₅₀ and IC₅₀ values, a starting concentration range of 1-10 µM is recommended.

  • Establish Baseline: Perfuse the brain slice with standard recording aCSF at a constant rate (e.g., 2-3 mL/min) and record baseline activity (e.g., spontaneous or evoked synaptic currents) for a stable period (e.g., 5-10 minutes).

  • Apply this compound: Switch the perfusion to the aCSF containing this compound.

  • Record Effects: Continuously record the cellular response during this compound application.

  • Washout: Switch the perfusion back to the standard recording aCSF to wash out the compound and observe any reversal of the effects.

b. Focal Application

This technique is used to apply this compound to a specific neuron or a small area of the slice, which is useful for studying localized effects.

Materials:

  • Prepared acute brain slice in a recording chamber

  • Micromanipulator

  • Glass micropipette (puffer pipette)

  • Picospritzer or other pressure ejection system

  • This compound solution

Procedure:

  • Prepare Puffer Pipette: Pull a glass micropipette and fill the tip with the this compound solution (a higher concentration, e.g., 100 µM, may be necessary to account for dilution in the bath).

  • Position Pipette: Using a micromanipulator, position the tip of the puffer pipette close to the neuron or region of interest.

  • Establish Baseline: Record baseline activity.

  • Eject this compound: Apply a brief pulse of pressure to the back of the pipette to eject a small volume of the this compound solution.

  • Record Response: Record the immediate and subsequent changes in neuronal activity.

Visualizations

Experimental Workflow

G cluster_0 Slice Preparation cluster_1 Slice Recovery cluster_2 This compound Application cluster_3 Data Acquisition Anesthesia Anesthetize Animal Perfusion Transcardial Perfusion (NMDG-aCSF) Anesthesia->Perfusion Dissection Brain Extraction Perfusion->Dissection Slicing Vibratome Slicing (250-400 µm) Dissection->Slicing Recovery1 Initial Recovery (32-34°C NMDG-aCSF) Slicing->Recovery1 Recovery2 Equilibration (Room Temp aCSF) Recovery1->Recovery2 Baseline Establish Baseline Recording Recovery2->Baseline Application Apply this compound Baseline->Application Washout Washout with aCSF Application->Washout Electrophysiology Electrophysiology (Patch-clamp, Field Recordings) Application->Electrophysiology Imaging Calcium Imaging Application->Imaging

Caption: Experimental workflow for this compound application in acute brain slices.

AMPA Receptor Signaling Pathway

G cluster_downstream Downstream Signaling ClHIBO This compound AMPAR GluR1/GluR2 AMPA Receptor ClHIBO->AMPAR Agonist Binding IonChannel Ion Channel Opening AMPAR->IonChannel NaInflux Na+ Influx IonChannel->NaInflux Depolarization Membrane Depolarization NaInflux->Depolarization CaMKII CaMKII Activation Depolarization->CaMKII PKC PKC Activation Depolarization->PKC SynapticPlasticity Synaptic Plasticity (LTP/LTD) CaMKII->SynapticPlasticity PKC->SynapticPlasticity PKA PKA Activation PKA->SynapticPlasticity

References

Application Notes: Utilizing Cl-HIBO for High-Throughput Screening of AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cl-HIBO, also known as Chloro-homoibotenic acid, is a potent and selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, with particular selectivity for GluR1 and GluR2 subunits.[1] As a highly desensitizing agonist, this compound serves as an invaluable pharmacological tool in the study of AMPA receptor function and the discovery of novel modulators.[1] AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory synaptic transmission in the central nervous system. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them a key target for drug discovery. High-throughput screening (HTS) assays are essential for identifying new chemical entities that can modulate AMPA receptor activity. This document outlines the application of this compound in a fluorescence-based HTS assay designed to identify novel AMPA receptor antagonists and negative allosteric modulators (NAMs).

Principle of the Assay

This protocol describes a cell-based HTS assay that utilizes a fluorescent membrane potential dye to measure the activity of AMPA receptors. In a recombinant cell line stably expressing the target AMPA receptor subtype (e.g., GluA2), the application of an agonist like this compound causes an influx of cations, leading to membrane depolarization. This change in membrane potential is detected by a voltage-sensitive fluorescent dye, resulting in an increase in fluorescence intensity. Compounds that act as antagonists or NAMs will inhibit this this compound-induced depolarization, leading to a reduction in the fluorescent signal. This compound is used as the reference agonist in this assay due to its potency and receptor subtype selectivity, allowing for a robust and reproducible assay window for the screening of large compound libraries.

Experimental Protocols

1. Cell Culture and Maintenance

  • Cell Line: HEK293 cells stably expressing the human AMPA receptor subunit GluA2 (HEK-hGluA2).

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).

  • Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

2. High-Throughput Screening Protocol for AMPA Receptor Antagonists/NAMs

  • Materials:

    • HEK-hGluA2 cells

    • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

    • Membrane potential dye loading solution (e.g., FLIPR Membrane Potential Assay Kit)

    • This compound (stock solution in DMSO or aqueous buffer)

    • Test compounds (solubilized in DMSO)

    • 384-well black-walled, clear-bottom assay plates

  • Procedure:

    • Cell Plating: Seed HEK-hGluA2 cells into 384-well plates at a density of 20,000 cells per well in 40 µL of culture medium. Incubate for 24 hours.

    • Dye Loading: Aspirate the culture medium and add 20 µL of the membrane potential dye loading solution to each well. Incubate at 37°C for 60 minutes.

    • Compound Addition: Add 100 nL of test compounds (at various concentrations) or DMSO (vehicle control) to the appropriate wells using a pintool or acoustic liquid handler.

    • Signal Measurement: Place the assay plate into a fluorescence imaging plate reader (e.g., FLIPR, FDSS).

    • Agonist Addition and Signal Reading: After a baseline fluorescence reading for 10-20 seconds, add 10 µL of this compound solution (at a final concentration equivalent to its EC80, predetermined) to each well. Continue to read the fluorescence intensity for an additional 2-3 minutes.

3. Data Analysis

  • The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

  • The percent inhibition for each test compound is calculated using the following formula: % Inhibition = 100 * (1 - (ΔF_compound - ΔF_min) / (ΔF_max - ΔF_min)) where ΔF_compound is the fluorescence change in the presence of the test compound, ΔF_max is the fluorescence change with this compound alone (vehicle control), and ΔF_min is the fluorescence change in the presence of a known saturating antagonist (negative control).

  • IC50 values are determined by fitting the concentration-response data to a four-parameter logistic equation.

Data Presentation

Table 1: Hypothetical High-Throughput Screening Results for AMPA Receptor Modulators

Compound IDCompound Concentration (µM)% Inhibition of this compound ResponseIC50 (µM)
Controls
Vehicle (DMSO)0.1%0-
Reference Antagonist101000.05
Test Compounds
Cmpd-0011950.12
Cmpd-002115>10
Cmpd-0031520.85
Cmpd-0041880.21

Visualizations

HTS_Workflow cluster_prep Assay Preparation cluster_screening Screening cluster_analysis Data Analysis cell_plating Seed HEK-hGluA2 Cells (384-well plate) incubation1 Incubate 24h cell_plating->incubation1 dye_loading Load with Membrane Potential Dye incubation1->dye_loading incubation2 Incubate 60 min dye_loading->incubation2 compound_addition Add Test Compounds & Controls incubation2->compound_addition plate_reader Transfer to FLIPR compound_addition->plate_reader baseline_read Read Baseline Fluorescence plate_reader->baseline_read agonist_addition Add this compound (Agonist) baseline_read->agonist_addition final_read Read Post-Addition Fluorescence agonist_addition->final_read data_processing Calculate % Inhibition final_read->data_processing curve_fitting Generate IC50 Curves data_processing->curve_fitting hit_identification Identify Hits curve_fitting->hit_identification

Caption: High-throughput screening workflow for identifying AMPA receptor modulators.

AMPA_Signaling cluster_membrane Plasma Membrane AMPA_R AMPA Receptor (GluA2) Extracellular Intracellular Ion_Influx Na+/Ca2+ Influx AMPA_R->Ion_Influx Channel Opening Cl_HIBO This compound (Agonist) Cl_HIBO->AMPA_R:p1 Binds & Activates Antagonist Antagonist / NAM Antagonist->AMPA_R:p1 Binds & Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response Downstream Cellular Response Depolarization->Cellular_Response

Caption: Simplified signaling pathway of AMPA receptor activation by this compound.

References

Application Notes and Protocols: Investigating the Synergistic Potential of Cl-HIBO in Combination with Other Neuropharmacological Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for exploring the therapeutic potential of combining 3-chloro-5-hydroxybenzoic acid (Cl-HIBO), a selective agonist for the lactate receptor GPR81 (also known as HCA1), with other neuropharmacological agents. The focus is on leveraging the inhibitory nature of GPR81 signaling to achieve synergistic or additive effects for the potential treatment of neurological disorders characterized by neuronal hyperexcitability, such as epilepsy and anxiety.

Introduction to this compound and its Neuropharmacological Rationale

This compound is a synthetic agonist that selectively activates the G-protein coupled receptor 81 (GPR81). GPR81 is endogenously activated by lactate and is expressed in the central nervous system (CNS) on neurons and astrocytes.[1][2] The activation of this Gi/o-coupled receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] This signaling cascade ultimately contributes to a reduction in neuronal excitability, suggesting a potential therapeutic role for GPR81 agonists in neurological conditions.[4]

Proposed Combination Strategy: this compound and a Benzodiazepine

Given the inhibitory effect of GPR81 activation, a logical therapeutic strategy is to combine this compound with another agent that also promotes neuronal inhibition, potentially leading to synergistic anticonvulsant or anxiolytic effects. Benzodiazepines, which are positive allosteric modulators of the GABAA receptor, enhance the effect of the inhibitory neurotransmitter GABA, leading to increased chloride ion influx and hyperpolarization of neurons.[5] The combination of this compound and a benzodiazepine could therefore offer a dual mechanism for dampening neuronal hyperexcitability.

Signaling Pathways and Experimental Workflow

GPR81 Signaling Pathway

GPR81_Signaling Cl_HIBO This compound GPR81 GPR81 (HCA1) Cl_HIBO->GPR81 binds G_protein Gi/o Protein GPR81->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP ATP ATP ATP->cAMP converted by AC PKA Protein Kinase A (PKA) cAMP->PKA activates Neuronal_Inhibition Decreased Neuronal Excitability PKA->Neuronal_Inhibition leads to

Caption: GPR81 signaling cascade initiated by this compound.

Proposed Synergistic Mechanism of this compound and a Benzodiazepine

Synergistic_Mechanism cluster_ClHIBO This compound Pathway cluster_BZD Benzodiazepine Pathway Cl_HIBO This compound GPR81 GPR81 Cl_HIBO->GPR81 Dec_cAMP ↓ cAMP GPR81->Dec_cAMP Neuronal_Hyperpolarization Neuronal Hyperpolarization & Reduced Excitability Dec_cAMP->Neuronal_Hyperpolarization BZD Benzodiazepine GABAA_R GABAA Receptor BZD->GABAA_R Inc_Cl_influx ↑ Cl- Influx GABAA_R->Inc_Cl_influx Inc_Cl_influx->Neuronal_Hyperpolarization Therapeutic_Effect Enhanced Anticonvulsant/ Anxiolytic Effect Neuronal_Hyperpolarization->Therapeutic_Effect

Caption: Combined action of this compound and a benzodiazepine.

Experimental Workflow for In Vivo Studies

InVivo_Workflow Animal_Acclimation Animal Acclimation & Habituation Group_Assignment Randomized Group Assignment (Vehicle, this compound, BZD, Combo) Animal_Acclimation->Group_Assignment Drug_Administration Drug Administration (i.p. injection) Group_Assignment->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., Seizure Model, Anxiety Test) Drug_Administration->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (In Vivo Microdialysis) Drug_Administration->Neurochemical_Analysis Data_Analysis Data Analysis & Statistical Evaluation Behavioral_Testing->Data_Analysis Neurochemical_Analysis->Data_Analysis

Caption: Workflow for in vivo assessment of combination therapy.

Quantitative Data Presentation

The following tables present hypothetical data to illustrate the expected outcomes from combination studies.

Table 1: In Vitro cAMP Accumulation Assay in Primary Cortical Neurons

Treatment GroupForskolin (10 µM)cAMP Level (pmol/well)% Inhibition of Forskolin Response
Vehicle+100 ± 80%
This compound (10 µM)+65 ± 535%
Diazepam (1 µM)+98 ± 72%
This compound (10 µM) + Diazepam (1 µM)+62 ± 638%

Table 2: In Vivo Anticonvulsant Activity in a PTZ-induced Seizure Model

Treatment Group (n=10/group)Dose (mg/kg, i.p.)Seizure Score (Racine Scale)Latency to Seizure (seconds)
Vehicle-4.8 ± 0.4125 ± 15
This compound103.5 ± 0.6210 ± 25
Diazepam0.53.2 ± 0.5250 ± 30
This compound + Diazepam10 + 0.51.8 ± 0.3#450 ± 40#
*p < 0.05 vs. Vehicle; #p < 0.05 vs. either drug alone.

Table 3: In Vivo Anxiolytic Activity in the Elevated Plus Maze Test

Treatment Group (n=12/group)Dose (mg/kg, i.p.)Time in Open Arms (%)Number of Open Arm Entries
Vehicle-15 ± 38 ± 2
This compound525 ± 412 ± 3
Lorazepam0.2530 ± 514 ± 3
This compound + Lorazepam5 + 0.2545 ± 6#20 ± 4#
*p < 0.05 vs. Vehicle; #p < 0.05 vs. either drug alone.

Detailed Experimental Protocols

Protocol 1: In Vitro cAMP Measurement in Primary Neuronal Cultures

This protocol is designed to assess the effect of this compound, alone and in combination with other agents, on intracellular cAMP levels.

Materials:

  • Primary cortical neurons (e.g., from E18 rat embryos)

  • Neurobasal medium with B27 supplement

  • Poly-D-lysine coated 96-well plates

  • This compound, Forskolin, and other test compounds

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based)

  • Stimulation buffer (e.g., HBSS with 20 mM HEPES)

Procedure:

  • Cell Culture: Isolate and culture primary cortical neurons on poly-D-lysine coated 96-well plates until a mature network is formed (typically 7-10 days in vitro).

  • Compound Preparation: Prepare stock solutions of this compound and the combination drug (e.g., a benzodiazepine) in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in stimulation buffer.

  • Assay: a. Replace the culture medium with pre-warmed stimulation buffer and incubate for 30 minutes at 37°C. b. Add the test compounds (Vehicle, this compound, combination drug, or this compound + combination drug) to the respective wells and incubate for 15 minutes. c. Stimulate the cells with an adenylyl cyclase activator, such as Forskolin (e.g., 10 µM final concentration), for 15 minutes to induce cAMP production. d. Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.

  • Data Analysis: Calculate the percentage inhibition of the forskolin-induced cAMP response for each treatment group.

Protocol 2: In Vivo Evaluation of Anticonvulsant Synergy

This protocol describes the use of a chemical-induced seizure model to evaluate the synergistic anticonvulsant effects of this compound and a benzodiazepine.

Animals:

  • Adult male C57BL/6J mice (8-10 weeks old)

Materials:

  • This compound

  • A benzodiazepine (e.g., Diazepam)

  • Pentylenetetrazol (PTZ)

  • Saline (vehicle)

  • Observation chambers

Procedure:

  • Habituation: Acclimate the mice to the testing room and handling for at least 3 days prior to the experiment.

  • Drug Administration: a. Randomly assign mice to four groups: Vehicle, this compound, Diazepam, and this compound + Diazepam. b. Administer the respective treatments via intraperitoneal (i.p.) injection. This compound is typically administered 30 minutes before the seizure-inducing agent, and diazepam 15 minutes before.

  • Seizure Induction: Administer a sub-convulsive or convulsive dose of PTZ (e.g., 60 mg/kg, i.p.).

  • Behavioral Observation: Immediately after PTZ injection, place each mouse in an individual observation chamber and record its behavior for 30 minutes. Score the seizure severity using the Racine scale and measure the latency to the first generalized tonic-clonic seizure.

  • Data Analysis: Compare the seizure scores and latencies between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol 3: In Vivo Microdialysis for Neurotransmitter Monitoring

This protocol allows for the in vivo measurement of neurotransmitter levels in specific brain regions following drug administration.

Animals:

  • Adult male Sprague-Dawley rats (250-300 g)

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Syringe pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound and other test compounds

  • HPLC system with electrochemical or fluorescence detection

Procedure:

  • Surgery: Under anesthesia, implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex) using a stereotaxic apparatus. Allow the animals to recover for at least 3-5 days.

  • Microdialysis: a. On the day of the experiment, insert a microdialysis probe through the guide cannula. b. Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). c. Collect baseline dialysate samples every 20 minutes for at least 60-80 minutes. d. Administer the test compound (e.g., this compound i.p.) and continue collecting dialysate samples for at least 2-3 hours.

  • Neurochemical Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., glutamate, GABA) using an appropriate HPLC method.

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and compare the changes over time between treatment groups.

Conclusion and Future Directions

The combination of this compound with other neuropharmacological agents, particularly those that enhance inhibitory neurotransmission, represents a promising avenue for the development of novel therapeutics for neurological disorders. The protocols and conceptual framework provided here offer a starting point for researchers to investigate these potential synergies. Future studies should focus on exploring a wider range of combination therapies, elucidating the precise molecular mechanisms of synergy, and evaluating the long-term efficacy and safety of these combination approaches in relevant animal models of disease. The exploration of GPR81 signaling crosstalk with other GPCRs in the brain will also be crucial for identifying new therapeutic opportunities.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Cl-HIBO Insolubility Issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cl-HIBO (Chloro-homoibotenic acid). The following information is designed to address common insolubility issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, or Chloro-homoibotenic acid, is a potent and highly selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in mediating fast excitatory neurotransmission in the central nervous system. It specifically targets AMPA receptors containing GluR1 and GluR2 subunits. Upon binding, this compound activates these receptors, leading to an influx of cations such as Na+ and Ca2+ into the neuron. This influx depolarizes the cell membrane, initiating a signaling cascade that is crucial for synaptic plasticity, learning, and memory.

Q2: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. What is causing this?

Precipitation of this compound upon addition to aqueous solutions is a common issue stemming from its limited aqueous solubility. This can be attributed to several factors:

  • Solvent Choice for Stock Solution: While Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions of hydrophobic compounds, high concentrations of DMSO in the final culture medium can be toxic to cells. When a concentrated DMSO stock of this compound is diluted into an aqueous buffer or medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution.

  • pH of the Final Solution: The solubility of compounds with ionizable groups, like the carboxylic acid and amino groups in this compound, is highly dependent on the pH of the solution. Isoxazole derivatives, in general, tend to be more stable in acidic to neutral conditions and may degrade or become less soluble in basic environments.[1][2] The pH of your cell culture medium (typically around 7.2-7.4) may not be optimal for this compound solubility.

  • Concentration Exceeding Solubility Limit: The final concentration of this compound in your experiment may exceed its maximum solubility in the aqueous medium, leading to precipitation.

Q3: My this compound powder will not dissolve completely in my initial solvent. What should I do?

If you are having difficulty dissolving the this compound powder, consider the following troubleshooting steps:

  • Sonication: Use a bath sonicator to aid in the dissolution process. The ultrasonic waves can help to break up clumps of powder and increase the surface area available for solvation.

  • Gentle Warming: Gently warming the solution to 37°C can increase the solubility of many compounds. However, be cautious with temperature as excessive heat can degrade the compound.

  • Alternative Solvents: If DMSO is not effective, consider other organic solvents such as ethanol or dimethylformamide (DMF). However, always perform a vehicle control experiment to ensure the solvent itself does not affect your experimental results. It is crucial to keep the final solvent concentration in your cell culture medium as low as possible (typically below 0.5%).

Q4: How can I prepare a stable, usable solution of this compound for my cell culture experiments?

To prepare a stable this compound solution, it is recommended to first create a high-concentration stock solution in an appropriate organic solvent and then dilute it to the final working concentration in your cell culture medium. A step-by-step protocol is provided in the "Experimental Protocols" section below.

Q5: What is the expected stability of this compound in aqueous solutions?

The stability of isoxazole-containing compounds in aqueous solutions is pH-dependent. Generally, they exhibit greater stability in acidic to neutral pH ranges.[1][2] In basic solutions, the isoxazole ring can be susceptible to opening, leading to degradation of the compound.[2] For cell culture experiments, where the pH is typically maintained between 7.2 and 7.4, it is advisable to prepare fresh dilutions of this compound from a stock solution for each experiment to minimize potential degradation.

Troubleshooting Guide

This guide provides a structured approach to resolving common insolubility issues with this compound.

Problem Potential Cause Recommended Solution
This compound powder does not dissolve in the initial solvent (e.g., DMSO). Insufficient solvent volume or agitation.Increase the solvent volume gradually while vortexing. Use sonication to aid dissolution. Gentle warming (up to 37°C) may also help.
Precipitation occurs immediately upon adding this compound stock to cell culture medium. The final concentration of this compound exceeds its aqueous solubility limit. The rapid change in solvent polarity is causing the compound to crash out of solution.Lower the final concentration of this compound. Prepare an intermediate dilution of the stock solution in a co-solvent like PEG300 before adding it to the medium. Add the stock solution dropwise to the medium while gently vortexing.
The cell culture medium becomes cloudy over time after adding this compound. Slow precipitation of this compound. Potential degradation of the compound at physiological pH and temperature.Prepare fresh this compound solutions for each experiment. Ensure the final DMSO concentration is as low as possible (ideally <0.1%). Consider using a different solvent for the stock solution.
Inconsistent experimental results. Inaccurate concentration of the active compound due to incomplete dissolution or precipitation.Visually inspect your solutions for any signs of precipitation before each use. Prepare fresh solutions regularly. Validate the concentration of your stock solution if possible.

Experimental Protocols

Protocol for Preparing this compound Stock and Working Solutions

This protocol provides a general guideline for preparing this compound solutions for cell culture applications.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile phosphate-buffered saline (PBS), pH 7.4

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare a 10 mM Stock Solution in DMSO:

    • Calculate the amount of this compound powder needed to make a 10 mM stock solution (Molecular Weight of this compound = 206.58 g/mol ).

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of DMSO to the tube.

    • Vortex the tube until the powder is completely dissolved. If necessary, sonicate the solution for 5-10 minutes in a water bath sonicator. Gentle warming to 37°C can also be applied.

    • Visually inspect the solution to ensure there are no visible particles.

    • Store the 10 mM stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • Prepare a Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Perform a serial dilution of the stock solution into your pre-warmed cell culture medium to achieve the desired final concentration.

    • Important: Add the this compound stock solution dropwise to the cell culture medium while gently swirling the tube or plate to ensure rapid and even mixing. This will help to prevent localized high concentrations that can lead to precipitation.

    • Use the freshly prepared working solution immediately for your experiments.

Note: The optimal final concentration of DMSO in the cell culture medium should be determined experimentally, but it is generally recommended to keep it below 0.5% (v/v) to minimize cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Signaling Pathways and Workflows

AMPA Receptor Signaling Pathway

This compound, as an agonist of GluR1/GluR2-containing AMPA receptors, triggers a cascade of intracellular events upon binding. The following diagram illustrates the key signaling pathways activated by AMPA receptor stimulation.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound AMPAR GluR1 GluR2 AMPA Receptor This compound->AMPAR Binds to CaMKII CaMKII AMPAR->CaMKII Ca2+ Influx PKC PKC AMPAR->PKC Na+ Influx Depolarization MAPK_Pathway MAPK Pathway (ERK) CaMKII->MAPK_Pathway PKC->MAPK_Pathway CREB CREB MAPK_Pathway->CREB Phosphorylation Gene_Expression Gene Expression (e.g., BDNF) CREB->Gene_Expression Activation Synaptic_Plasticity Synaptic Plasticity (LTP) Gene_Expression->Synaptic_Plasticity Solubility_Workflow Start Start: this compound Powder Dissolve_DMSO Attempt to Dissolve in 100% DMSO (e.g., 10 mM) Start->Dissolve_DMSO Check_Dissolution Complete Dissolution? Dissolve_DMSO->Check_Dissolution Troubleshoot_Dissolution Troubleshoot: - Sonicate - Gentle Warming (37°C) - Increase Solvent Volume Check_Dissolution->Troubleshoot_Dissolution No Dilute_Medium Dilute to Final Concentration in Cell Culture Medium Check_Dissolution->Dilute_Medium Yes Troubleshoot_Dissolution->Dissolve_DMSO Check_Precipitation Precipitation Occurs? Dilute_Medium->Check_Precipitation Troubleshoot_Precipitation Troubleshoot: - Lower Final Concentration - Use Intermediate Dilution - Add Dropwise with Mixing Check_Precipitation->Troubleshoot_Precipitation Yes Proceed Proceed with Experiment Check_Precipitation->Proceed No Troubleshoot_Precipitation->Dilute_Medium

References

Technical Support Center: Optimizing Cl-HIBO Concentration for Maximal Receptor Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of Cl-HIBO in receptor activation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary targets?

This compound, or (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a potent and highly subtype-selective agonist for the ionotropic glutamate receptors GluR1 and GluR2, which are subunits of the AMPA receptor.[1] It is characterized by its strong desensitizing properties.[1]

Q2: What is the mechanism of action of this compound?

This compound activates AMPA receptors, which are ligand-gated ion channels. Upon binding, it induces a conformational change in the receptor, opening the ion channel and allowing the influx of cations such as Na+ and Ca2+ into the neuron. This influx leads to depolarization of the cell membrane, resulting in an excitatory postsynaptic current (EPSC).

Q3: What are the reported EC50 and IC50 values for this compound?

The half-maximal effective concentration (EC50) and half-maximal inhibitory concentration (IC50) values for this compound can vary depending on the experimental system. Reported values are summarized in the table below.

Receptor SubtypeExperimental SystemReported Value (μM)
GluR1Recombinant expression4.7
GluR2Recombinant expression1.7
AMPA ReceptorNot specifiedIC50 = 0.22

Q4: How should I prepare and store a this compound stock solution?

For optimal stability, this compound should be dissolved in an appropriate solvent, such as water or DMSO, to create a concentrated stock solution. It is recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of this compound in aqueous buffers at room temperature for extended periods should be experimentally verified, as degradation can occur.

Troubleshooting Guides

Issue 1: Low or No Receptor Activation

Possible Causes & Solutions:

  • Incorrect this compound Concentration:

    • Solution: Perform a dose-response curve to determine the optimal concentration for your specific cell type and receptor expression level. Start with a concentration range spanning from nanomolar to high micromolar.

  • This compound Degradation:

    • Solution: Prepare fresh this compound stock solutions. Avoid repeated freeze-thaw cycles. Test the activity of a new batch of this compound against a previously validated one.

  • Low Receptor Expression:

    • Solution: Verify the expression of GluR1/2 subunits in your experimental system using techniques like Western blotting or immunocytochemistry. If using a transient transfection system, optimize the transfection efficiency.

  • Cell Health:

    • Solution: Ensure cells are healthy and within a suitable passage number. Perform a viability assay to confirm cell health before the experiment.

Issue 2: Rapid Signal Desensitization in Electrophysiology Recordings

Possible Causes & Solutions:

  • Inherent Property of this compound:

    • Solution: this compound is a strongly desensitizing agonist.[1] To mitigate this, use a rapid perfusion system to apply this compound for very short durations. Co-application with a positive allosteric modulator (PAM) of AMPA receptors, such as cyclothiazide (CTZ), can help to reduce desensitization.[2]

  • Receptor Subunit Composition:

    • Solution: The flip and flop splice variants of AMPA receptor subunits exhibit different desensitization kinetics.[3] Be aware of the specific splice variants expressed in your system.

Issue 3: High Background Noise or Artifacts in Recordings

Possible Causes & Solutions:

  • Electrode or Grounding Issues (Electrophysiology):

    • Solution: Ensure proper chloriding of your Ag/AgCl electrodes. Check for any movement artifacts and ensure the recording setup is well-grounded and isolated from electrical noise.

  • Phototoxicity (Calcium Imaging):

    • Solution: Reduce the intensity and duration of light exposure. Use a more sensitive calcium indicator that requires lower excitation light levels.

  • Compound Precipitation:

    • Solution: Visually inspect the final dilution of this compound in your experimental buffer for any signs of precipitation. If necessary, adjust the solvent or buffer composition.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of this compound-Evoked Currents

This protocol describes the recording of AMPA receptor-mediated currents in cultured neurons in response to this compound application.

Materials:

  • Cultured neurons on coverslips

  • External solution (aCSF): 140 mM NaCl, 2.4 mM KCl, 10 mM HEPES, 10 mM glucose, 2 mM CaCl2, 1 mM MgCl2; pH 7.4

  • Internal solution: 140 mM K-gluconate, 10 mM HEPES, 5 mM Mg-ATP, 0.5 mM Na-GTP, 10 mM EGTA; pH 7.2

  • This compound stock solution (e.g., 10 mM in water)

  • Patch-clamp rig with amplifier, micromanipulator, and perfusion system

Procedure:

  • Place a coverslip with cultured neurons in the recording chamber and perfuse with aCSF at 1-2 mL/min.

  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.

  • Approach a healthy-looking neuron with the patch pipette while applying positive pressure.

  • Form a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Clamp the cell at a holding potential of -70 mV.

  • Prepare a series of this compound dilutions in aCSF.

  • Using a rapid perfusion system, apply the different concentrations of this compound for a short duration (e.g., 10-100 ms) to evoke a current.

  • Record the peak amplitude of the inward current.

  • Wash the cell with aCSF for at least 1 minute between applications to allow for recovery from desensitization.

  • To investigate the effect on desensitization, a longer application of this compound can be used, and the decay of the current can be analyzed.

Protocol 2: Calcium Imaging of this compound-Induced Receptor Activation

This protocol outlines the measurement of intracellular calcium changes in response to this compound application using a fluorescent calcium indicator.

Materials:

  • Cultured neurons on glass-bottom dishes

  • Calcium imaging buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Fluorescent calcium indicator (e.g., Fluo-4 AM or a genetically encoded indicator like GCaMP)

  • Pluronic F-127 (for AM ester dyes)

  • This compound stock solution

  • Fluorescence microscope with a camera and appropriate filter sets

Procedure:

  • Load the cultured neurons with the chosen calcium indicator according to the manufacturer's instructions. For Fluo-4 AM, a typical loading concentration is 1-5 µM for 30-60 minutes at 37°C.

  • Wash the cells with imaging buffer to remove excess dye.

  • Place the dish on the microscope stage and allow the cells to rest for 10-15 minutes.

  • Acquire a baseline fluorescence signal for 1-2 minutes.

  • Apply this compound at the desired concentration to the cells.

  • Continuously record the fluorescence intensity over time.

  • An increase in fluorescence indicates an influx of calcium and subsequent receptor activation.

  • At the end of the experiment, apply a calcium ionophore (e.g., ionomycin) to determine the maximum fluorescence signal (Fmax) for data normalization.

Protocol 3: Western Blot for MAPK/ERK Pathway Activation

This protocol describes how to assess the activation of the downstream MAPK/ERK signaling pathway following this compound treatment by measuring the phosphorylation of ERK.

Materials:

  • Cultured cells expressing GluR1/2

  • Serum-free culture medium

  • This compound stock solution

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blotting equipment

Procedure:

  • Seed cells in culture plates and grow to 80-90% confluency.

  • Serum-starve the cells for 4-6 hours prior to treatment.

  • Treat the cells with different concentrations of this compound for a predetermined time course (e.g., 5, 15, 30, 60 minutes).

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% BSA or non-fat milk in TBST.

  • Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.

  • Quantify the band intensities to determine the fold change in ERK phosphorylation.

Visualizations

Cl_HIBO_Signaling_Pathway Cl_HIBO This compound AMPAR AMPA Receptor (GluR1/GluR2) Cl_HIBO->AMPAR binds Ion_Channel Ion Channel Opening AMPAR->Ion_Channel activates Cations Na+, Ca2+ Influx Ion_Channel->Cations Depolarization Membrane Depolarization Cations->Depolarization CaMKII CaMKII Cations->CaMKII activates PKC PKC Cations->PKC activates Ras Ras CaMKII->Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB Phosphorylation ERK->CREB Gene_Expression Gene Expression (Synaptic Plasticity) CREB->Gene_Expression Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., neurons) Dose_Response Dose-Response Assay (e.g., Patch-clamp, Ca2+ imaging) Cell_Culture->Dose_Response Signaling_Assay Downstream Signaling Assay (e.g., Western Blot for pERK) Cell_Culture->Signaling_Assay Cl_HIBO_Prep This compound Stock Preparation Cl_HIBO_Prep->Dose_Response Cl_HIBO_Prep->Signaling_Assay EC50_Calc EC50/IC50 Calculation Dose_Response->EC50_Calc Data_Vis Data Visualization (e.g., dose-response curves) Signaling_Assay->Data_Vis EC50_Calc->Data_Vis Interpretation Interpretation of Results Data_Vis->Interpretation

References

Technical Support Center: Prevention of Cl-HIBO Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to prevent the degradation of the chlorinated compound, Cl-HIBO, in solution. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

A1: The stability of chlorinated compounds like this compound in solution can be influenced by several factors. The most common contributors to degradation are:

  • pH: Extreme pH values, both acidic and alkaline, can catalyze the hydrolysis of chlorinated compounds. The susceptibility to pH-induced degradation is specific to the molecule's structure.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.

  • Presence of Nucleophiles: Certain ions or molecules in the solution can react with and displace the chlorine atom, leading to degradation.

  • Solvent Composition: The type of solvent and the presence of co-solvents can affect the stability of the compound.

Q2: What are the visible signs of this compound degradation?

A2: Visual indicators of degradation can include a change in the color or clarity of the solution, or the formation of a precipitate. However, significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial.

Q3: How can I monitor the degradation of this compound in my experiments?

A3: Several analytical techniques can be employed to monitor the concentration and purity of this compound over time. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a common and effective method. Gas Chromatography-Mass Spectrometry (GC-MS) can also be utilized, particularly for volatile degradants.

Troubleshooting Guide

Issue 1: Rapid loss of this compound concentration in a neutral aqueous solution.

Potential Cause Troubleshooting Step Success Indicator
Hydrolysis Adjust the pH of the solution to a more optimal range (e.g., slightly acidic, pH 5-6), if compatible with the experiment. Store the solution at a lower temperature (e.g., 4°C or -20°C).Slower rate of degradation as confirmed by analytical monitoring.
Photodegradation Protect the solution from light by using amber vials or by wrapping the container in aluminum foil.Reduced degradation in light-protected samples compared to exposed samples.
Reaction with Buffer Components If using a buffer, ensure that its components are not reactive with this compound. Consider switching to an alternative buffer system.Stabilization of this compound concentration with the new buffer.

Issue 2: Inconsistent results in bioassays using this compound.

Potential Cause Troubleshooting Step Success Indicator
Degradation during incubation Prepare fresh solutions of this compound immediately before each experiment. Include a stability assessment of this compound under the specific bioassay conditions (e.g., temperature, media).Consistent and reproducible bioassay results.
Interaction with media components Analyze the stability of this compound in the cell culture or assay media. If degradation is observed, consider pre-incubating the media to allow for the degradation of reactive components or using a more defined, serum-free media if possible.Improved consistency of experimental outcomes.

Experimental Protocols

Protocol 1: Preparation of a Standard this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of solid this compound using an analytical balance.

  • Dissolution: Dissolve the solid in a suitable, high-purity solvent (e.g., DMSO, Ethanol) to create a concentrated stock solution. Ensure complete dissolution by gentle vortexing.

  • Sterilization: If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with the solvent.

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -80°C for long-term storage.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

  • Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at the target concentration.

  • Incubation Conditions: Divide the solution into multiple aliquots to be incubated under different conditions (e.g., 4°C, room temperature, 37°C; light-exposed vs. light-protected).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from each condition.

  • Analysis: Immediately analyze the samples by a validated analytical method (e.g., HPLC) to determine the concentration of this compound.

  • Data Analysis: Plot the concentration of this compound as a function of time for each condition to determine the degradation rate.

Visualizations

Degradation_Pathway cluster_factors Degradation Factors This compound This compound Degradation_Products Degradation_Products This compound->Degradation_Products Degradation Factors Factors pH pH pH->this compound Temperature Temperature Temperature->this compound Light Light Light->this compound Nucleophiles Nucleophiles Nucleophiles->this compound

Caption: Factors influencing the degradation of this compound.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage cluster_analysis Stability Analysis A Weigh this compound B Dissolve in Solvent A->B C Sterile Filter B->C D Aliquot C->D G Incubate under Test Conditions C->G E Store at -80°C D->E F Protect from Light D->F H Sample at Time Points G->H I Analyze by HPLC/GC-MS H->I

Caption: Workflow for preparing and evaluating this compound solutions.

Technical Support Center: Cl-HIBO Experimental Variability and Mitigation Strategies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cl-HIBO ((RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid) experimentation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common issues related to experimental variability when working with this potent and selective AMPA receptor agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known as chloro-homoibotenic acid, is a highly subtype-selective agonist for the GluR1 and GluR2 subunits of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. Its primary mechanism of action is to bind to and activate these receptors, mimicking the effect of the endogenous neurotransmitter glutamate. This activation leads to the opening of the ion channel, allowing the influx of cations such as sodium (Na+) and calcium (Ca2+), resulting in neuronal depolarization. This compound is also characterized by its strong desensitizing properties, meaning it can cause the receptors to become temporarily unresponsive to further stimulation.

Q2: We are observing high variability in our this compound dose-response curves. What are the potential causes?

High variability in dose-response experiments with this compound can stem from several factors. These can be broadly categorized into issues related to the compound itself, the experimental system, and procedural inconsistencies.

  • Compound Integrity and Preparation: Inconsistent stock solution concentration, degradation of the compound, or impurities can lead to significant variability.

  • Cellular System Health: The health and passage number of the cell line or primary neurons used can impact receptor expression levels and overall cellular responsiveness.

  • Assay Conditions: Fluctuations in temperature, pH, and incubation times can alter the potency and efficacy of this compound.

  • Receptor Desensitization: Due to its potent desensitizing nature, the timing of this compound application and washout is critical. Inconsistent application times can lead to varying degrees of receptor desensitization, affecting the measured response.

Q3: How can we minimize variability in our electrophysiology recordings with this compound?

Electrophysiology experiments are particularly sensitive to subtle variations. To improve reproducibility:

  • Stable Recording Environment: Ensure a stable recording temperature and perfusion rate. Temperature can significantly affect ion channel kinetics.

  • Consistent Agonist Application: Use a rapid and consistent method for agonist application, such as a fast-perfusion system, to minimize the impact of receptor desensitization.

  • Quality Control of Solutions: Prepare fresh this compound solutions daily from a validated stock. Filter all solutions to remove precipitates.

  • Electrode and Cell Quality: Use high-quality recording electrodes with consistent resistance. Monitor cell health and only use cells with stable baseline properties.

  • Control for Desensitization: Employ standardized pre-incubation and washout periods to ensure a consistent state of receptor availability at the start of each recording.

Q4: What is the recommended procedure for preparing and storing this compound stock solutions?

Proper preparation and storage of this compound are crucial for maintaining its activity and ensuring experimental reproducibility.

  • Stock Solution Preparation:

    • Accurately weigh the this compound powder.

    • Dissolve in a suitable solvent, such as sterile water or a buffer like PBS. Gentle warming and vortexing may be required to ensure complete dissolution. The final pH should be adjusted to 7.2-7.4.

  • Storage:

    • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • For short-term storage (a few days), solutions can be kept at 4°C.

    • Protect solutions from light.

  • Working Solutions:

    • Prepare fresh working solutions from the stock for each experiment. Do not store diluted working solutions for extended periods.

Troubleshooting Guides

Issue 1: Inconsistent EC50 Values for this compound
Potential CauseTroubleshooting StepsRationale
Inaccurate Stock Concentration Validate the concentration of your stock solution using a secondary method if possible (e.g., UV-Vis spectroscopy if a molar extinction coefficient is known). Prepare fresh stock solutions regularly.An incorrect stock concentration will lead to systematic errors in all subsequent dilutions and inaccurate EC50 calculations.
Compound Degradation Aliquot stock solutions to minimize freeze-thaw cycles. Protect solutions from light. Prepare fresh working solutions for each experiment.Repeated freezing and thawing can degrade the compound, reducing its effective concentration and potency.
Variability in Cell Health Standardize cell seeding density and passage number. Monitor cell morphology and viability. Ensure consistent growth conditions.Changes in cell health can alter AMPA receptor expression and signaling, leading to shifts in the dose-response curve.
Inconsistent Incubation Times Use a precise and consistent incubation time for all concentrations of this compound.Due to receptor desensitization, even small variations in incubation time can significantly impact the measured response.
Issue 2: High Variability in Electrophysiological Current Amplitudes
Potential CauseTroubleshooting StepsRationale
Inconsistent Agonist Application Speed Use a rapid application system (e.g., piezo-driven perfusion) to ensure fast and reproducible solution exchange.Slow or variable application can lead to partial receptor desensitization before the peak current is reached, increasing variability.
Fluctuations in Recording Temperature Use a temperature-controlled recording chamber and perfusion system.Ion channel kinetics are temperature-dependent. Fluctuations can alter current amplitudes and decay kinetics.
Variable Cell-to-Cell Receptor Expression If possible, use a clonal cell line with stable receptor expression. For primary neurons, be aware of inherent biological variability and increase the number of recorded cells.The number of AMPA receptors on the cell surface can vary significantly between individual cells, leading to different current amplitudes.
Run-down of Cellular Response Allow for a sufficient recovery period between agonist applications. Monitor the stability of the baseline and the response to a control agonist application over time.Repeated agonist application can lead to a gradual decrease in the cellular response (run-down), which can be mistaken for experimental variability.

Quantitative Data Summary

While specific quantitative data on the experimental variability of this compound is not extensively published, the following table provides a general overview of the expected variability for AMPA receptor agonists in common assays. These values are illustrative and can vary depending on the specific experimental setup.

ParameterAssay TypeTypical Coefficient of Variation (CV)Factors Influencing Variability
EC50 Calcium Imaging15-30%Cell density, dye loading, temperature, agonist stability.
EC50 Electrophysiology (Whole-Cell)20-40%Cell-to-cell variability in receptor expression, rundown, solution exchange speed.
Peak Current Amplitude Electrophysiology (Whole-Cell)30-60%Cell size, receptor density, desensitization kinetics, synaptic vs. extrasynaptic receptor activation.
Desensitization Time Constant (τ) Electrophysiology (Patch-Clamp)25-50%Agonist concentration, temperature, receptor subunit composition, presence of auxiliary proteins.

Experimental Protocols

Detailed Protocol: Whole-Cell Patch-Clamp Electrophysiology for this compound

This protocol outlines a general procedure for measuring this compound-evoked currents in cultured neurons or HEK293 cells expressing GluR1/2 subunits.

  • Cell Preparation:

    • Plate cells on glass coverslips at a suitable density 24-48 hours before the experiment.

    • For transient transfections, transfect cells with plasmids encoding GluR1 and GluR2 subunits 24 hours prior to recording.

  • Solution Preparation:

    • External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.

    • Internal Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 10 EGTA, 4 ATP-Mg, 0.3 GTP-Na. Adjust pH to 7.2 with CsOH.

    • This compound Stock Solution: Prepare a 10 mM stock solution in sterile water and store at -20°C.

    • This compound Working Solutions: Prepare fresh serial dilutions of this compound in the external solution on the day of the experiment.

  • Electrophysiological Recording:

    • Transfer a coverslip with cells to the recording chamber on an inverted microscope.

    • Continuously perfuse the chamber with the external solution at a constant rate (e.g., 2 mL/min) and maintain a constant temperature (e.g., 22-25°C).

    • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with the internal solution.

    • Establish a whole-cell patch-clamp configuration on a selected cell. Clamp the membrane potential at -60 mV.

    • Allow the cell to stabilize for 5-10 minutes before starting the experiment.

  • This compound Application and Data Acquisition:

    • Use a rapid solution exchange system to apply this compound solutions to the cell.

    • Apply a control external solution for a baseline recording.

    • Apply different concentrations of this compound for a fixed duration (e.g., 100 ms) to evoke an inward current.

    • Ensure a sufficient washout period (e.g., 60 seconds) with the external solution between applications to allow for recovery from desensitization.

    • Record the current responses using an appropriate data acquisition system and software.

  • Data Analysis:

    • Measure the peak amplitude of the this compound-evoked current for each concentration.

    • Normalize the responses to the maximal response.

    • Plot the normalized responses against the this compound concentration and fit the data with a Hill equation to determine the EC50 and Hill slope.

Visualizations

Signaling Pathway of AMPA Receptor Activation

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound AMPAR AMPA Receptor (GluR1/2) Glutamate->AMPAR Binds to Na_Ca_Influx Na+ / Ca2+ Influx AMPAR->Na_Ca_Influx Channel Opening Depolarization Depolarization Na_Ca_Influx->Depolarization CaMKII CaMKII Activation Na_Ca_Influx->CaMKII PKC PKC Activation Na_Ca_Influx->PKC Downstream Downstream Signaling (e.g., Gene Expression, Synaptic Plasticity) Depolarization->Downstream CaMKII->Downstream PKC->Downstream

Caption: Signaling cascade initiated by this compound binding to AMPA receptors.

Experimental Workflow for Reducing Variability

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experiment Phase cluster_analysis Analysis Phase cluster_output Outcome A1 Prepare Fresh This compound Solutions B1 Standardize Assay Conditions (Temp, pH) A1->B1 A2 Validate Cell Health & Passage Number A2->B1 A3 Calibrate Equipment A3->B1 B2 Use Rapid & Consistent Agonist Application B1->B2 B3 Ensure Adequate Washout Periods B2->B3 C1 Apply Consistent Data Analysis Parameters B3->C1 C2 Use Appropriate Statistical Methods C1->C2 D1 Reduced Experimental Variability C2->D1

Caption: Workflow for minimizing variability in this compound experiments.

Logical Relationship of Variability Sources

Variability_Sources cluster_compound Compound-Related cluster_system System-Related cluster_procedure Procedure-Related Variability High Experimental Variability C1 Purity & Integrity C1->Variability C2 Solution Stability C2->Variability C3 Concentration Accuracy C3->Variability S1 Cell Line Instability S1->Variability S2 Receptor Expression Levels S2->Variability S3 Cell Health & Viability S3->Variability P1 Inconsistent Timing P1->Variability P2 Temperature Fluctuations P2->Variability P3 Inadequate Washout P3->Variability

Caption: Key sources contributing to experimental variability with this compound.

Technical Support Center: Understanding "Cl-HIBO" in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

Notice: Our initial investigation to create a dedicated technical support center for "Cl-HIBO" electrophysiology experiments has been unable to identify a specific, recognized technique, compound, or ion channel with this designation within publicly available scientific literature and resources. The term "this compound" does not correspond to a standard or widely known term in the field of electrophysiology.

Therefore, we are unable to provide a detailed troubleshooting guide, FAQs, or specific protocols as requested. The information required to generate accurate and helpful content on common pitfalls, experimental design, and data interpretation for "this compound" is not available.

To assist researchers who may be working with chloride channel electrophysiology, we are providing a general troubleshooting guide for common issues encountered during these types of experiments.

General Troubleshooting Guide for Chloride Channel Electrophysiology

This section addresses common problems that can arise during patch-clamp recording of chloride channels.

FAQs: General Chloride Channel Electrophysiology

Q1: What are some common reasons for a noisy recording when studying chloride channels?

A noisy recording can be caused by several factors, including:

  • Improper Grounding: Ensure all equipment is connected to a common ground to prevent ground loops.

  • Electrical Interference: Identify and isolate sources of 60-cycle noise from nearby equipment.

  • Poor Seal Resistance: A low giga-ohm seal between the pipette and the cell membrane can introduce noise. Aim for a seal resistance of >1 GΩ.

  • Vibrations: Use an anti-vibration table and minimize movement in the room.

Q2: Why is my seal resistance low, and how can I improve it?

Low seal resistance can result from:

  • Dirty Pipette Tip: Ensure your glass pipettes are clean and free of debris.

  • Unhealthy Cells: Use cells with smooth, clean membranes. Debris from unhealthy cells can prevent a good seal.

  • Incorrect Pipette Pressure: Apply gentle positive pressure as you approach the cell, and then use light suction to form the seal.

Q3: I am having trouble achieving the whole-cell configuration. What can I do?

Difficulties in rupturing the cell membrane to achieve whole-cell access can be due to:

  • Pipette Size and Shape: The pipette opening should be appropriate for the cell type. A smaller opening may require more suction.

  • Suction Pulses: Apply brief, strong suction pulses. Some amplifiers also have a "zap" function that can help rupture the membrane.[1]

  • Membrane Properties: The cell membrane's rigidity can vary. Be patient and apply suction incrementally.

Q4: My recorded chloride currents are very small or non-existent. What could be the issue?

Several factors could lead to small or absent currents:

  • Low Channel Expression: The cells you are using may have a low density of the chloride channel of interest.

  • Incorrect Voltage Protocol: Ensure your voltage steps are appropriate to activate the specific chloride channel you are studying.

  • Incorrect Intracellular or Extracellular Solutions: The ionic composition of your solutions is critical. Verify the chloride concentrations and the presence of any necessary co-factors or blockers.

Troubleshooting Common Artifacts
ProblemPotential CauseSuggested Solution
Drifting Baseline Current - Unstable junction potential- Changes in cell volume- Leak current changes- Ensure the reference electrode is properly chlorided.- Allow the recording to stabilize before collecting data.- Monitor access resistance; a significant change may indicate a deteriorating seal.
Run-down of Current - Washout of essential intracellular components- Channel desensitization or inactivation- Use a perforated patch technique to preserve the intracellular environment.- Include ATP and GTP in your intracellular solution.- Allow sufficient time between stimuli for channel recovery.
Unstable Access Resistance - Clogging of the pipette tip- Gradual resealing of the cell membrane- Pipette drift- Monitor access resistance throughout the experiment.- If access resistance increases, gentle suction may help.- Ensure the micromanipulator is stable.

Visualizing Experimental Logic and Workflows

Below are generalized diagrams representing common electrophysiology workflows and troubleshooting logic.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture Cell Culture/ Tissue Preparation Approach_Cell Approach Cell with Positive Pressure Cell_Culture->Approach_Cell Solution_Prep Prepare Intra/Extra- cellular Solutions Solution_Prep->Approach_Cell Pipette_Pulling Pull & Fire-Polish Glass Pipettes Pipette_Pulling->Approach_Cell Form_Seal Form Giga-ohm Seal Approach_Cell->Form_Seal Whole_Cell Establish Whole-Cell Mode Form_Seal->Whole_Cell Record_Data Record Currents/ Voltages Whole_Cell->Record_Data Data_Analysis Data Analysis Record_Data->Data_Analysis Interpretation Interpretation Data_Analysis->Interpretation

Caption: A generalized workflow for a whole-cell patch-clamp experiment.

TroubleshootingLogic Start Noisy Recording? Check_Ground Check Grounding? Start->Check_Ground Check_Seal Seal > 1 GΩ? Check_Ground->Check_Seal [ Ground OK ] Isolate_Noise Isolate External Noise Sources Check_Ground->Isolate_Noise [ Ground Issue ] Improve_Seal Improve Seal (New Pipette/Cell) Check_Seal->Improve_Seal [ No ] Good_Recording Proceed with Experiment Check_Seal->Good_Recording [ Yes ] Isolate_Noise->Check_Ground Improve_Seal->Check_Seal

Caption: A decision tree for troubleshooting a noisy electrophysiology recording.

We recommend that you verify the terminology and specific protocols within your research group or institution. If "this compound" is a novel compound or an internal designation, consulting your project's primary documentation will be the most effective path forward.

References

Technical Support Center: Improving the Stability of Cl-HIBO for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Cl-HIBO (Chloro-homoibotenic acid) in long-term experiments. The information addresses potential stability issues and offers troubleshooting strategies to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound, or Chloro-homoibotenic acid, is a potent and subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. It preferentially acts on GluR1 and GluR2 subunit-containing receptors. As an agonist, this compound binds to and activates AMPA receptors, which are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. This activation leads to the influx of sodium ions and, depending on the subunit composition of the receptor, calcium ions, resulting in neuronal depolarization.

Q2: What are the recommended storage conditions for this compound?

To ensure the long-term integrity of this compound, proper storage is crucial. Based on available data and general best practices for similar chemical compounds, the following storage conditions are recommended:

FormStorage TemperatureDurationNotes
Powder -20°CUp to 2 yearsProtect from light and moisture.
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.
Stock Solution in DMSO 4°CUp to 2 weeksFor short-term use. Protect from light.
Aqueous Working Solution 4°CPrepare fresh dailyStability in aqueous solutions at 37°C is not well-characterized.

Q3: How stable is this compound in cell culture medium during a long-term experiment?

The stability of this compound in aqueous solutions, such as cell culture medium at 37°C, has not been extensively studied. However, isoxazole-containing compounds can be susceptible to degradation, particularly with changes in pH. It is recommended to replenish the cell culture medium containing this compound every 24-48 hours to maintain a consistent effective concentration.

Q4: What are the potential degradation pathways for this compound?

The specific degradation pathways of this compound under experimental conditions are not well-documented. However, the isoxazole ring can be susceptible to cleavage under certain conditions, such as acidic pH. Factors like temperature, light exposure, and the presence of reactive species in the culture medium can also contribute to degradation.

Troubleshooting Guide

This guide addresses common issues that may arise during long-term experiments with this compound.

Problem Possible Cause Troubleshooting Steps
Diminished or inconsistent biological effect of this compound over time. 1. Degradation of this compound in the culture medium. 2. Cellular desensitization to the agonist. 3. Incorrect initial concentration. 1. Increase the frequency of media changes: Replace with fresh medium containing this compound every 24 hours.2. Optimize this compound concentration: Perform a dose-response curve to determine the optimal concentration for sustained activation without inducing significant receptor desensitization.3. Verify stock solution concentration: Ensure accurate preparation and storage of stock solutions.
Increased cell death or signs of cytotoxicity in long-term cultures. 1. Excitotoxicity due to excessive AMPA receptor activation. 2. Degradation products of this compound may be toxic. 3. Solvent (e.g., DMSO) toxicity. 1. Lower the concentration of this compound: Use the lowest effective concentration to minimize excitotoxicity.2. Monitor cell morphology and viability regularly. 3. Ensure the final concentration of the solvent is non-toxic to your cells (typically <0.1% for DMSO). 4. Increase the frequency of media changes to remove potential toxic byproducts.
Variability in results between experiments. 1. Inconsistent preparation of this compound working solutions. 2. Different passage numbers or health of cell cultures. 3. Variations in incubation time or other experimental parameters. 1. Prepare fresh working solutions from a single, validated stock for each experiment. 2. Use cells within a consistent passage number range and ensure they are healthy before starting the experiment. 3. Standardize all experimental procedures and document them carefully.

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution (10 mM in DMSO):

    • Accurately weigh the required amount of this compound powder.

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex until fully dissolved.

    • Aliquot into small, single-use volumes in sterile, light-protected tubes.

    • Store at -80°C.

  • Working Solution (in Cell Culture Medium):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Serially dilute the stock solution in pre-warmed, sterile cell culture medium to the desired final concentration immediately before use.

    • Ensure thorough mixing by gentle pipetting. Do not vortex the medium.

Visualizations

AMPA Receptor Signaling Pathway

AMPA_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR AMPA Receptor GluA1/2 Subunits Glutamate->AMPAR:f0 Binds This compound This compound This compound->AMPAR:f0 Binds Na_ion Na+ AMPAR->Na_ion Influx Ca_ion Ca2+ AMPAR->Ca_ion Influx (if GluA2-lacking) Depolarization Depolarization Na_ion->Depolarization Downstream_Signaling Downstream Signaling (e.g., CaMKII, PKA activation) Ca_ion->Downstream_Signaling Depolarization->Downstream_Signaling

Caption: Agonist binding to the AMPA receptor and subsequent signaling.

Experimental Workflow for Long-Term this compound Treatment

Workflow cluster_prep Preparation cluster_treatment Long-Term Treatment cluster_analysis Analysis A Prepare Neuronal Cell Culture C Initial Treatment with this compound A->C B Prepare Fresh this compound Working Solution B->C D Incubate for 24-48 hours C->D E Medium Change with Fresh this compound D->E G Monitor Cell Viability and Morphology D->G F Repeat Medium Change for Duration of Experiment E->F Every 24-48h E->G H Perform Functional Assays (e.g., Electrophysiology, Imaging) F->H I Biochemical Analysis (e.g., Western Blot, qPCR) F->I

Caption: Workflow for ensuring this compound stability in long-term experiments.

Technical Support Center: Overcoming AMPA Receptor Desensitization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with AMPA receptor desensitization.

Important Clarification on Cl-HIBO

Initial interest in utilizing this compound to overcome receptor desensitization should be approached with caution. Current scientific literature indicates that this compound, or (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, is a potent and highly subtype-selective agonist for GluR1 and GluR2-containing AMPA receptors. Crucially, it is characterized as a strongly desensitizing agonist . Therefore, this compound is a tool to induce or study desensitization, not to overcome it.

For researchers aiming to reduce or inhibit AMPA receptor desensitization, the appropriate class of compounds are Positive Allosteric Modulators (PAMs) . This guide will focus on the use of AMPA receptor PAMs, such as cyclothiazide (CTZ), to overcome receptor desensitization.

Frequently Asked Questions (FAQs)

Q1: What is AMPA receptor desensitization?

A1: AMPA receptor desensitization is a process where the receptor-channel closes in the continued presence of an agonist like glutamate. This intrinsic property of AMPA receptors leads to a decrease in the ionic current, even when the agonist is still bound, and plays a crucial role in shaping synaptic transmission.

Q2: How do Positive Allosteric Modulators (PAMs) overcome AMPA receptor desensitization?

A2: AMPA receptor PAMs, like cyclothiazide, bind to an allosteric site on the receptor, which is different from the glutamate-binding site. This binding stabilizes the activated state of the receptor, making it less likely to enter the desensitized state. As a result, the channel remains open for a longer duration in the presence of an agonist, leading to an enhanced and prolonged current.

Q3: What are the different types of AMPA receptor PAMs?

A3: AMPA PAMs can be broadly categorized as "low-impact" and "high-impact". Low-impact PAMs primarily slow down the deactivation of the receptor, while high-impact PAMs, like cyclothiazide, have a more pronounced effect on inhibiting desensitization.

Q4: What are the common applications of using PAMs to overcome AMPA receptor desensitization?

A4: By inhibiting desensitization, PAMs are valuable tools for studying the physiological roles of AMPA receptors, enhancing synaptic plasticity, and exploring potential therapeutic strategies for neurological and psychiatric disorders characterized by glutamatergic dysfunction.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No observable effect of the PAM on AMPA receptor currents. 1. Incorrect concentration of the PAM: The concentration may be too low to elicit a response. 2. Degradation of the PAM stock solution: Improper storage can lead to loss of activity. 3. AMPA receptor subtype insensitivity: The specific AMPA receptor subunits expressed in your system may be less sensitive to the PAM being used. Cyclothiazide, for example, is more selective for the "flip" splice variants of AMPA receptor subunits.[1]1. Perform a dose-response curve to determine the optimal concentration for your experimental system. 2. Prepare fresh stock solutions and store them according to the manufacturer's instructions. 3. Verify the subunit composition of your AMPA receptors if possible. Consider testing a different PAM with a broader selectivity profile.
Variability in the potentiation of AMPA receptor currents. 1. Inconsistent application of the PAM: The duration of pre-incubation or the speed of solution exchange can affect the extent of potentiation. 2. pH fluctuations in the recording solution: Changes in pH can alter the activity of both the PAM and the AMPA receptor.1. Standardize the pre-incubation time and ensure rapid and complete solution exchange in your experimental setup. 2. Ensure that the pH of all solutions is stable and consistent throughout the experiment.
Observed off-target effects. 1. High concentration of the PAM: At high concentrations, some PAMs may exhibit non-specific effects. For instance, cyclothiazide can inhibit GABA-A receptors.[2] 2. Interaction with other cellular components: The PAM may have unintended interactions with other proteins or signaling pathways in your experimental system.1. Use the lowest effective concentration of the PAM determined from your dose-response experiments. 2. Include appropriate control experiments to rule out off-target effects. For example, test the effect of the PAM in the absence of AMPA receptor activation.
Difficulty in washing out the effect of the PAM. 1. Slow dissociation of the PAM from the receptor: Some PAMs have a slow off-rate, leading to a prolonged effect even after the compound has been removed from the perfusion solution.1. Allow for an extended washout period. The recovery from the effects of cyclothiazide can be slower than its onset.[3] 2. If washout is critical for your experimental design, consider using a PAM with a faster off-rate if available.

Quantitative Data on AMPA Receptor Modulation

The following tables summarize key quantitative data on the effects of Positive Allosteric Modulators on AMPA receptors.

Table 1: Effects of Cyclothiazide on AMPA Receptor Currents

ParameterValueCell Type/ReceptorReference
EC50 for current potentiation 28 µMGluR1-HEK cells[2]
KI for binding 60 ± 6 µMRat cerebral cortex membranes[4]
Effect on desensitization Complete block at 100 µMRodent neuron patches (kainate-evoked)
Time constant of potentiation onset 4.8 ± 0.6 sGluR1-HEK cells

Table 2: Recovery from Desensitization of AMPA Receptors

Receptor/ConditionRecovery Time Constant (τ)Reference
GluRAi (wild-type)~125 ms
GluRAi + 100 µM CyclothiazideDesensitization essentially blocked
GluR1 in MNTB neurons (P14)27 ms

Experimental Protocols

Protocol: Measuring the Effect of a PAM on AMPA Receptor Desensitization using Patch-Clamp Electrophysiology

This protocol provides a general framework for assessing the ability of a PAM, such as cyclothiazide, to inhibit AMPA receptor desensitization in cultured neurons or heterologous expression systems.

1. Cell Preparation:

  • Culture cells expressing the AMPA receptor subunits of interest.

  • For neuronal cultures, plate cells at an appropriate density to allow for isolated cells for patching.

2. Electrophysiology Setup:

  • Use a patch-clamp amplifier and data acquisition system capable of rapid solution exchange.

  • Pull patch pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with internal solution.

3. Solutions:

  • Internal Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with CsOH).

  • External Solution (in mM): 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Agonist Solution: Prepare a stock solution of glutamate or AMPA in the external solution at a concentration known to elicit robust and desensitizing currents (e.g., 10 mM glutamate).

  • PAM Solution: Prepare a stock solution of the PAM (e.g., cyclothiazide in DMSO) and dilute it to the desired final concentration in the external solution containing the agonist. Ensure the final DMSO concentration is low (e.g., <0.1%) and consistent across control and experimental solutions.

4. Recording Procedure:

  • Establish a whole-cell or outside-out patch configuration.

  • Clamp the cell at a holding potential of -60 mV.

  • Control Recording:

    • Rapidly apply the agonist solution for a prolonged duration (e.g., 500 ms) to elicit a desensitizing AMPA receptor current.

    • Record the peak current and the steady-state current at the end of the application.

    • Wash the cell with the external solution to allow for full recovery from desensitization.

  • PAM Application:

    • Pre-incubate the cell with the PAM solution (without agonist) for a defined period (e.g., 10-30 seconds).

    • Following pre-incubation, rapidly apply the agonist solution containing the PAM for the same duration as the control recording.

    • Record the resulting current.

5. Data Analysis:

  • Measure the peak amplitude of the inward current (Ipeak) and the steady-state current at the end of the agonist application (Iss).

  • Calculate the extent of desensitization as the percentage of current decay: ((I_peak - I_ss) / I_peak) * 100.

  • Compare the extent of desensitization in the absence and presence of the PAM. A significant reduction in the percentage of current decay indicates that the PAM is overcoming desensitization.

  • The potentiation of the peak current can also be quantified by comparing the peak amplitude in the presence and absence of the PAM.

Visualizations

AMPA_Receptor_Desensitization_Pathway cluster_0 Without PAM cluster_1 With PAM (e.g., Cyclothiazide) Glutamate Glutamate AMPAR_Resting AMPAR (Resting) Glutamate->AMPAR_Resting Binds AMPAR_Open AMPAR (Open) Ion Influx AMPAR_Resting->AMPAR_Open Activates AMPAR_Desensitized AMPAR (Desensitized) No Ion Influx AMPAR_Open->AMPAR_Desensitized Rapid Desensitization Glutamate_PAM Glutamate AMPAR_Resting_PAM AMPAR (Resting) Glutamate_PAM->AMPAR_Resting_PAM Binds PAM PAM PAM->AMPAR_Resting_PAM Binds (Allosteric Site) AMPAR_Open_PAM AMPAR (Open) Prolonged Ion Influx AMPAR_Resting_PAM->AMPAR_Open_PAM Activates AMPAR_Desensitized_PAM AMPAR (Desensitized) AMPAR_Open_PAM->AMPAR_Desensitized_PAM Inhibited

Caption: AMPA Receptor Signaling With and Without a PAM.

Experimental_Workflow A Prepare Cells Expressing AMPA Receptors B Establish Whole-Cell or Outside-Out Patch A->B C Control: Apply Agonist (e.g., 10 mM Glutamate) B->C D Record Desensitizing Current C->D E Washout and Recovery D->E F Pre-incubate with PAM E->F G Apply Agonist + PAM F->G H Record Modulated Current G->H I Analyze Data: - Extent of Desensitization - Peak Current Potentiation H->I

Caption: Experimental Workflow for Assessing PAM Effects.

Troubleshooting_Tree decision decision start Start Troubleshooting: No PAM Effect Observed q1 Is the PAM concentration and stock solution validated? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the AMPAR subtype sensitive to the PAM? a1_yes->q2 s1 Prepare fresh stock solution. Perform a dose-response curve. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the experimental protocol (e.g., pre-incubation) consistent? a2_yes->q3 s2 Verify receptor subtype. Consider a different PAM. a2_no->s2 end Problem Resolved or Further Investigation Needed s2->end a3_yes Yes q3->a3_yes a3_no No q3->a3_no a3_yes->end s3 Standardize pre-incubation time and solution exchange. a3_no->s3 s3->end

Caption: Troubleshooting Decision Tree for PAM Experiments.

References

Cl-HIBO experimental controls and best practices

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Cl-HIBO, a novel inhibitor of the Hippo signaling pathway. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental controls, best practices, and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is an experimental inhibitor targeting the Hippo signaling pathway. This pathway plays a crucial role in regulating organ size, cell proliferation, and apoptosis. In many cancers, the Hippo pathway is dysregulated, leading to uncontrolled cell growth. This compound works by inhibiting key components of this pathway, thereby restoring normal cellular regulation.

Q2: What are the essential positive and negative controls for a this compound experiment?

A2: Proper controls are critical for interpreting your experimental results.[1][2]

  • Positive Controls:

    • A known activator of the Hippo pathway to ensure the signaling cascade is functional in your system.

    • A well-characterized inhibitor of the Hippo pathway (if available) to serve as a benchmark for this compound's effects.

    • Cells known to have an active Hippo pathway.

  • Negative Controls:

    • Vehicle control (the solvent in which this compound is dissolved) to account for any effects of the solvent on the cells.

    • Untreated cells to establish a baseline for comparison.

    • A scrambled or inactive version of this compound, if available, to demonstrate the specificity of the active compound.

Q3: How can I be sure my this compound is active?

A3: To confirm the activity of this compound, you should perform a dose-response experiment and measure the phosphorylation of key downstream targets of the Hippo pathway, such as LATS1 and YAP.[3] A successful experiment will show a decrease in the phosphorylation of these proteins with increasing concentrations of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
No observable effect of this compound on downstream targets. 1. Inactive this compound. 2. Incorrect concentration used. 3. The Hippo pathway is not active in your cell line. 4. Insufficient incubation time.1. Test a fresh batch of this compound. 2. Perform a dose-response curve to determine the optimal concentration. 3. Confirm pathway activity with a positive control. 4. Optimize incubation time by performing a time-course experiment.
High background signal in control groups. 1. Contamination of reagents. 2. Non-specific antibody binding in Western blot analysis.1. Use fresh, sterile reagents. 2. Optimize your antibody concentration and blocking conditions.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell density, passage number). 2. Inconsistent preparation of this compound.1. Standardize cell culture protocols. 2. Prepare fresh dilutions of this compound for each experiment from a concentrated stock.

Experimental Protocols

Western Blot Analysis of Hippo Pathway Activation

This protocol is designed to assess the effect of this compound on the phosphorylation of key proteins in the Hippo signaling pathway.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-LATS1, anti-LATS1, anti-p-YAP, anti-YAP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or controls for the desired time.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts and load onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify band intensities and normalize to a loading control (e.g., GAPDH).

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the Hippo signaling pathway and a typical experimental workflow for testing this compound.

Hippo_Signaling_Pathway cluster_upstream Upstream Signals cluster_downstream Downstream Effectors cluster_nucleus Nuclear Events Cell Density Cell Density MST1_2 MST1/2 Cell Density->MST1_2 Mechanical Stress Mechanical Stress Mechanical Stress->MST1_2 Soluble Factors Soluble Factors Soluble Factors->MST1_2 LATS1_2 LATS1/2 MST1_2->LATS1_2 phosphorylates SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates MOB1 MOB1 MOB1->LATS1_2 TEADs TEADs YAP_TAZ->TEADs translocates & binds Gene Transcription Gene Transcription TEADs->Gene Transcription Cl_HIBO_Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_analysis Analysis cluster_outcome Outcome Cell Seeding Cell Seeding Treatment Groups Treatment Groups Cell Seeding->Treatment Groups This compound Incubation This compound Incubation Treatment Groups->this compound Incubation Cell Lysis Cell Lysis This compound Incubation->Cell Lysis Western Blot Western Blot Cell Lysis->Western Blot Data Analysis Data Analysis Western Blot->Data Analysis Results Interpretation Results Interpretation Data Analysis->Results Interpretation

References

Validation & Comparative

A Comparative Analysis of Kainic Acid and the AMPA/Kainate Receptor Antagonist NBQX

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of neuroscience research, particularly in the study of excitotoxicity, epilepsy, and neurodegenerative diseases, the use of specific pharmacological tools is paramount. Kainic acid, a potent neuroexcitatory agonist, has long been a staple for inducing experimental models of these conditions. Understanding its mechanisms and effects is crucial for developing therapeutic interventions. This guide provides a comparative overview of kainic acid and NBQX, a selective antagonist of AMPA and kainate receptors. While the initially requested comparison with "Cl-HIBO" could not be completed due to the unavailability of scientific information on this compound, this guide offers a relevant and data-supported alternative for researchers in the field.

Mechanism of Action: A Tale of Agonism and Antagonism

Kainic acid is a structural analog of the excitatory neurotransmitter glutamate.[1] It primarily exerts its effects by binding to and activating ionotropic glutamate receptors, specifically kainate and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[2] This activation leads to an influx of Na+ and Ca2+ ions into the neuron, causing depolarization and, at high concentrations, excitotoxicity—a process of nerve cell damage or death when levels of otherwise necessary and safe neurotransmitters become pathologically high.

Conversely, NBQX (2,3-dioxo-6-nitro-7-sulfamoyl-benzo[f]quinoxaline) is a competitive antagonist of both AMPA and kainate receptors.[1] It works by binding to these receptors at the same site as glutamate and its agonists, like kainic acid, but without activating the receptor. This blockade prevents the ion channel from opening, thereby inhibiting the influx of cations and protecting the neuron from excitotoxic damage.

Quantitative Efficacy: A Head-to-Head Comparison

The opposing actions of kainic acid and NBQX are evident in their quantitative effects on neuronal activity and survival. The following table summarizes key efficacy data from various experimental models.

ParameterKainic AcidNBQXExperimental Model
Receptor Binding Affinity (IC50) Agonist0.15 µM (AMPA), 4.8 µM (kainate)In vitro receptor binding assays
Seizure Induction Induces severe seizures (e.g., 10-30 mg/kg in mice)Anticonvulsant activity; suppresses seizures induced by various chemoconvulsantsRodent seizure models
Neuronal Viability Causes significant neuronal death, particularly in the hippocampusNeuroprotective; reduces neuronal damage in excitotoxicity and ischemia modelsIn vitro neuronal cultures and in vivo ischemia models
Electrophysiological Response Induces large inward currents and neuronal hyperexcitabilityBlocks agonist-induced currents and reduces excitatory postsynaptic potentialsPatch-clamp recordings and hippocampal slice preparations

Experimental Protocols: Methodologies for Evaluation

The following are detailed protocols for key experiments used to assess the efficacy of kainic acid and NBQX.

Kainic Acid-Induced Seizure Model in Mice

Objective: To induce an acute seizure phenotype for the study of epilepsy and the testing of anticonvulsant compounds.

Methodology:

  • Adult male C57BL/6 mice (8-10 weeks old) are used.

  • Kainic acid is dissolved in sterile 0.9% saline to a final concentration of 2 mg/mL.

  • Mice are administered a single intraperitoneal (i.p.) injection of kainic acid at a dose of 10-30 mg/kg.

  • Following injection, mice are placed in a clean cage and observed for behavioral seizures for at least 2 hours.

  • Seizure severity is scored using a modified Racine scale.

  • For antagonist studies, NBQX (e.g., 20 mg/kg, i.p.) can be administered 30 minutes prior to the kainic acid injection.

In Vitro Excitotoxicity Assay

Objective: To quantify the neuroprotective effects of NBQX against kainic acid-induced neuronal death.

Methodology:

  • Primary cortical neurons are cultured from embryonic day 18 rat pups.

  • After 7-10 days in vitro, the neuronal cultures are treated with varying concentrations of kainic acid (e.g., 10-100 µM) for 24 hours to induce excitotoxicity.

  • In a parallel set of experiments, neurons are pre-treated with NBQX (e.g., 10 µM) for 1 hour before the addition of kainic acid.

  • Neuronal viability is assessed using a lactate dehydrogenase (LDH) assay, which measures the release of LDH from damaged cells, or by staining with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide).

Signaling Pathways and Experimental Workflows

The interaction of kainic acid and NBQX with glutamate receptors triggers distinct downstream signaling cascades. The following diagrams illustrate these pathways and a typical experimental workflow.

kainic_acid_pathway KA Kainic Acid Receptor Kainate/AMPA Receptor KA->Receptor IonChannel Ion Channel Opening Receptor->IonChannel Ca_Influx Ca2+ Influx IonChannel->Ca_Influx Na_Influx Na+ Influx IonChannel->Na_Influx OxidativeStress Oxidative Stress Ca_Influx->OxidativeStress Inflammation Inflammation Ca_Influx->Inflammation Depolarization Depolarization Na_Influx->Depolarization Excitotoxicity Excitotoxicity Depolarization->Excitotoxicity NeuronalDeath Neuronal Death Excitotoxicity->NeuronalDeath OxidativeStress->NeuronalDeath Inflammation->NeuronalDeath

Caption: Kainic acid signaling pathway leading to excitotoxicity.

nbqx_pathway KA Kainic Acid Receptor Kainate/AMPA Receptor KA->Receptor NBQX NBQX NBQX->Receptor IonChannel Ion Channel Blocked Receptor->IonChannel Neuroprotection Neuroprotection IonChannel->Neuroprotection

Caption: NBQX mechanism of action in blocking kainate effects.

experimental_workflow cluster_0 In Vivo Model cluster_1 In Vitro Model AnimalPrep Animal Preparation (e.g., C57BL/6 mice) DrugAdmin Drug Administration (Kainic Acid +/- NBQX) AnimalPrep->DrugAdmin Behavioral Behavioral Analysis (Racine Scale) DrugAdmin->Behavioral Histology Post-mortem Histology Behavioral->Histology CellCulture Primary Neuronal Culture Treatment Compound Treatment (Kainic Acid +/- NBQX) CellCulture->Treatment Viability Viability Assay (LDH, Live/Dead Staining) Treatment->Viability Biochem Biochemical Analysis (e.g., Western Blot) Viability->Biochem

References

Validating Cl-HIBO's Selectivity for GluR1/2 Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise modulation of glutamate receptor subtypes is paramount for advancing our understanding of neurological processes and developing targeted therapeutics. This guide provides an objective comparison of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO), a potent agonist, and its remarkable selectivity for the GluR1 and GluR2 subunits of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Quantitative Comparison of Agonist Selectivity

This compound demonstrates a pronounced selectivity for GluR1 and GluR2-containing AMPA receptors over GluR3 and GluR4 subtypes. This is evident from electrophysiological studies on recombinant receptors expressed in Xenopus oocytes, which reveal significantly lower EC50 values for GluR1 and GluR2. The following table summarizes the agonist activity of this compound and other common AMPA receptor agonists across the four AMPA receptor subunits.

AgonistGluR1 EC50 (µM)GluR2 EC50 (µM)GluR3 EC50 (µM)GluR4 EC50 (µM)Selectivity Ratio (GluR1/GluR3)Selectivity Ratio (GluR2/GluR3)
This compound 4.71.7>30001300~638~1765
AMPA 66.2-----
Quisqualate 16.3-----
2-Me-Tet-AMPA 3.4-----

Data for this compound from Bjerrum et al., J Med Chem, 2003.[1] Data for other agonists from a study on GluR2 channels.

Experimental Protocols

The validation of this compound's selectivity relies on robust experimental methodologies. The key techniques employed are radioligand binding assays and electrophysiological recordings from heterologously expressed AMPA receptors.

Radioligand Binding Assays

These assays determine the affinity of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.

  • Membrane Preparation: Membranes from rat brain cortex or from cells expressing specific recombinant AMPA receptor subunits are prepared by homogenization and centrifugation.

  • Incubation: The membranes are incubated with a radiolabeled AMPA receptor antagonist, such as [³H]CNQX, and varying concentrations of the test compound (e.g., this compound).

  • Separation and Counting: The bound and free radioligand are separated by filtration, and the amount of radioactivity bound to the membranes is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is then converted to the inhibition constant (Ki) to reflect the binding affinity.

Electrophysiology

Electrophysiological recordings directly measure the functional response of the receptor to an agonist.

  • Heterologous Expression: cRNA encoding the desired AMPA receptor subunits (GluR1, GluR2, GluR3, or GluR4) is injected into Xenopus laevis oocytes. The oocytes are then incubated for several days to allow for receptor expression on the cell surface.

  • Two-Electrode Voltage Clamp: The oocyte is placed in a recording chamber and impaled with two microelectrodes. One electrode measures the membrane potential, and the other injects current to clamp the membrane potential at a set holding potential (typically -60 to -80 mV).

  • Agonist Application: The oocyte is perfused with a standard buffer solution. The test agonist (e.g., this compound) is then applied at various concentrations to elicit an inward current mediated by the expressed AMPA receptors.

  • Data Analysis: The peak current response at each agonist concentration is measured. The concentration-response data is then fitted to a sigmoidal function to determine the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the AMPA receptor signaling pathway and the experimental workflow for determining its selectivity.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate / this compound AMPAR AMPAR (GluR1/2) Glutamate->AMPAR Binds Na_ion Na+ Influx AMPAR->Na_ion Opens Channel Ca_ion Ca2+ Influx (if GluR2 absent) AMPAR->Ca_ion Lyn Lyn Kinase AMPAR->Lyn Activates Depolarization Depolarization Na_ion->Depolarization Ca_ion->Depolarization MAPK MAPK Pathway Lyn->MAPK Gene_Expression Gene Expression (e.g., BDNF) MAPK->Gene_Expression

Caption: AMPA Receptor Signaling Pathway.

Electrophysiology_Workflow cluster_prep Preparation cluster_expression Expression cluster_recording Recording cluster_analysis Data Analysis cRNA AMPA Subunit cRNA (GluR1, GluR2, GluR3, GluR4) Injection cRNA Injection cRNA->Injection Oocyte Xenopus Oocyte Oocyte->Injection Incubation Incubation (2-4 days) Injection->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Agonist_App Agonist Application (e.g., this compound) TEVC->Agonist_App Current_Measure Measure Peak Current Agonist_App->Current_Measure CR_Curve Generate Concentration-Response Curve Current_Measure->CR_Curve EC50 Determine EC50 CR_Curve->EC50

References

Comparative Analysis of Cl-HIBO Cross-reactivity with Glutamate Receptor Subtypes

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of (RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid (Cl-HIBO) with various glutamate receptor subtypes. This compound is a potent and highly subtype-selective agonist for the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor subunits GluA1 and GluA2.[1][2] Understanding its selectivity is crucial for its application as a precise pharmacological tool in neuroscience research and for the development of therapeutics targeting specific glutamate receptor pathways.

Primary Target and Signaling Pathway of this compound

This compound primarily targets the GluA1 and GluA2 subunits of the AMPA-type ionotropic glutamate receptors.[1][2] As an agonist, this compound binds to these receptors and induces a conformational change that opens the ion channel, leading to the influx of cations such as Na⁺ and Ca²⁺ into the neuron. This influx causes depolarization of the neuronal membrane, resulting in an excitatory postsynaptic potential (EPSP) and subsequent neuronal activation. The activity of this compound at GluA1/2-containing AMPA receptors is characterized by strong desensitization.[1]

Cl_HIBO This compound AMPAR GluA1/2 AMPA Receptor Cl_HIBO->AMPAR Binds to Ion_Channel Ion Channel Opening AMPAR->Ion_Channel Activates Cation_Influx Na⁺/Ca²⁺ Influx Ion_Channel->Cation_Influx Allows Depolarization Membrane Depolarization (EPSP) Cation_Influx->Depolarization Leads to Neuronal_Activation Neuronal Activation Depolarization->Neuronal_Activation Results in

This compound Signaling Pathway at AMPA Receptors.

Cross-reactivity Profile of this compound

The selectivity of this compound has been evaluated across different glutamate receptor subtypes. The following table summarizes the available quantitative data on its potency and efficacy.

Receptor SubtypeLigandAssay TypeParameterValueReference
AMPA Receptors
GluA1 (rat recombinant)This compoundElectrophysiology (Xenopus oocytes)EC₅₀4.7 µM
GluA2 (rat recombinant)This compoundElectrophysiology (Xenopus oocytes)EC₅₀1.7 µM
GluA3 (rat recombinant)This compoundElectrophysiology (Xenopus oocytes)EC₅₀2700 µM
GluA4 (rat recombinant)This compoundElectrophysiology (Xenopus oocytes)EC₅₀1300 µM
AMPA Receptor (general)This compoundRadioligand BindingIC₅₀0.22 µM
Kainate Receptors
GluK1-5This compoundNot Publicly Available--
NMDA Receptors
NMDA ReceptorsThis compoundNot Publicly Available--
Metabotropic Glutamate Receptors
mGluR1-8This compoundNot Publicly Available--

Note: Detailed quantitative data for the cross-reactivity of this compound with Kainate and metabotropic glutamate receptors are not available in publicly accessible literature and would likely be found in the full text of the primary research publications.

Experimental Methodologies

The characterization of this compound's activity at various glutamate receptors typically involves two key experimental approaches: radioligand binding assays and electrophysiological recordings.

Experimental Workflow for Assessing Cross-reactivity

cluster_binding Radioligand Binding Assays cluster_electrophysiology Electrophysiological Recordings Binding_Prep Prepare Receptor Membranes (e.g., from cell lines or brain tissue) Binding_Incubate Incubate membranes with radioligand (e.g., [³H]AMPA) and varying concentrations of this compound Binding_Prep->Binding_Incubate Binding_Separate Separate bound and free radioligand (Filtration) Binding_Incubate->Binding_Separate Binding_Quantify Quantify radioactivity Binding_Separate->Binding_Quantify Binding_Analysis Calculate Ki or IC₅₀ values Binding_Quantify->Binding_Analysis Electro_Prep Express specific glutamate receptor subunits in Xenopus oocytes Electro_Record Perform two-electrode voltage-clamp recordings Electro_Prep->Electro_Record Electro_Apply Apply varying concentrations of this compound Electro_Record->Electro_Apply Electro_Measure Measure agonist-induced currents Electro_Apply->Electro_Measure Electro_Analysis Determine EC₅₀ and other pharmacological parameters Electro_Measure->Electro_Analysis

General experimental workflow for assessing this compound cross-reactivity.
Radioligand Binding Assays

Radioligand binding assays are employed to determine the affinity of a compound for a specific receptor.

  • Receptor Preparation: Membranes expressing the target glutamate receptor subtypes are prepared from either cultured cell lines (e.g., HEK293 cells) transfected with the specific receptor subunit cDNA or from dissected brain regions known to be rich in the receptor of interest.

  • Assay Conditions: The prepared membranes are incubated with a specific radioligand (e.g., [³H]AMPA for AMPA receptors) at a fixed concentration and varying concentrations of the unlabeled test compound (this compound). The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.

  • Separation and Quantification: Following incubation, the bound and free radioligand are separated, typically by rapid vacuum filtration through glass fiber filters. The radioactivity retained on the filters, representing the bound ligand, is then quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled standard ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation.

Electrophysiological Recordings

Electrophysiological techniques, particularly two-electrode voltage-clamp recordings in Xenopus laevis oocytes, are used to functionally characterize the activity of ligands at ionotropic receptors.

  • Oocyte Preparation and Injection: Oocytes are harvested from female Xenopus laevis frogs and injected with cRNA encoding the specific glutamate receptor subunits of interest. The oocytes are then incubated for several days to allow for receptor expression on the cell membrane.

  • Recording Setup: An injected oocyte is placed in a recording chamber and perfused with a saline solution. Two microelectrodes, one for voltage sensing and one for current injection, are inserted into the oocyte. The membrane potential is clamped at a holding potential (e.g., -60 mV).

  • Drug Application: The test compound, this compound, is applied to the oocyte at various concentrations through the perfusion system.

  • Data Acquisition and Analysis: The current required to maintain the holding potential is recorded. The peak current response induced by the agonist at each concentration is measured. The concentration-response data are then fitted to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that elicits a half-maximal response) and the maximal efficacy.

Conclusion

References

Unveiling the Potency of Cl-HIBO: A Comparative Analysis of In Vivo and In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers in the fields of cellular biology and drug development now have access to a comprehensive comparison of the in vivo and in vitro effects of Cl-HIBO, a potent inhibitor of the mitochondrial permeability transition pore (mtPTP). This guide provides a detailed analysis of its performance, supported by experimental data, to inform future research and therapeutic applications.

This compound, chemically identified as N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide, has emerged as a promising compound in the study of pathologies associated with mitochondrial dysfunction. Its efficacy in preventing the opening of the mtPTP, a critical event in cell death pathways, has been demonstrated in both isolated mitochondrial preparations and a living organism model.

Quantitative Performance: A Side-by-Side Comparison

The following tables summarize the key quantitative data from in vitro and in vivo studies, showcasing the potency of this compound and its analogues.

CompoundMitochondrial Swelling EC50 (nM)[1]Calcium Retention Capacity (CRC) Ratio at 1.56 µM[1]
This compound (Compound 60) 28 9.6
5-chloro-2-methylphenyl analogue (Compound 46)Single-digit picomolar10
3-chloro-2-methylphenylanilino analogue (Compound 60)Sub-nanomolar12
5-chloro-2-methylphenylanilino analogue (Compound 63)Sub-nanomolar15
Hit 1 (5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide)< 390Not Reported
In Vivo Model SystemOutcome
Zebrafish model of collagen VI congenital muscular dystrophiesValidation of the therapeutic potential and in vivo efficacy of N-(3-chloro-2-methylphenyl)-5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxamide (a potent analogue of this compound) was achieved.[1][2]

Mechanism of Action: Inhibition of the Mitochondrial Permeability Transition Pore

This compound and its analogues exert their effects by inhibiting the opening of the mitochondrial permeability transition pore (mtPTP).[1] The mtPTP is a high-conductance channel in the inner mitochondrial membrane that, when opened under pathological conditions, leads to mitochondrial swelling, disruption of ATP synthesis, and ultimately, cell death. By preventing the opening of this pore, this compound helps to maintain mitochondrial integrity and cell survival.

G cluster_0 Pathological Stimuli cluster_1 Mitochondrion cluster_2 Cellular Consequences Ca_overload Calcium Overload mtPTP mtPTP Opening Ca_overload->mtPTP Oxidative_stress Oxidative Stress Oxidative_stress->mtPTP Mito_dysfunction Mitochondrial Dysfunction mtPTP->Mito_dysfunction Cell_death Cell Death Mito_dysfunction->Cell_death Cl_HIBO This compound Cl_HIBO->mtPTP Inhibits

This compound's mechanism of action in preventing cell death.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

In Vitro Assays

Mitochondrial Swelling Assay: This absorbance-based assay is used to determine the concentration-response activity of mtPTP inhibitors.

  • Isolate mitochondria from the source tissue (e.g., mouse liver).

  • Resuspend the isolated mitochondria in a buffer solution.

  • Add the test compound (this compound or analogues) at various concentrations.

  • Induce mitochondrial swelling by adding a calcium challenge.

  • Monitor the change in absorbance at 540 nm over time. A decrease in absorbance indicates swelling.

  • Calculate the EC50 value, which is the concentration of the compound that inhibits 50% of the maximal swelling.

Calcium Retention Capacity (CRC) Test: This assay measures the amount of calcium that mitochondria can accumulate and retain before the mtPTP opens.

  • Isolate mitochondria and resuspend them in a buffer containing a fluorescent calcium indicator (e.g., Calcium Green 5N).

  • Add the test compound.

  • Inject sequential pulses of a known concentration of calcium chloride into the mitochondrial suspension.

  • Monitor the fluorescence of the calcium indicator. An increase in fluorescence indicates calcium uptake by the mitochondria.

  • The point at which a large, spontaneous release of calcium occurs (indicated by a sharp increase in extra-mitochondrial calcium fluorescence) signifies the opening of the mtPTP.

  • The CRC is calculated as the total amount of calcium taken up before the pore opens. The CRC ratio is the CRC in the presence of the compound divided by the CRC of the vehicle control.

In Vivo Model

Zebrafish Model of Collagen VI Congenital Muscular Dystrophies: This model was used to validate the in vivo efficacy of a potent this compound analogue.

  • Utilize a genetically modified zebrafish line that models collagen VI congenital muscular dystrophies. These fish exhibit characteristic pathological features of the disease.

  • Administer the test compound to the zebrafish embryos or larvae.

  • Observe and quantify relevant phenotypes, such as muscle fiber integrity, motor function, and survival rates, over a defined period.

  • Compare the outcomes in the treated group to an untreated control group to assess the therapeutic potential of the compound.

G cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow Mito_iso Mitochondria Isolation Swelling Mitochondrial Swelling Assay Mito_iso->Swelling CRC Calcium Retention Capacity Assay Mito_iso->CRC Data_analysis Data Analysis & Comparison Swelling->Data_analysis CRC->Data_analysis Zebrafish Zebrafish Disease Model Treatment Compound Administration Zebrafish->Treatment Phenotype Phenotypic Analysis Treatment->Phenotype Phenotype->Data_analysis

References

A Comparative Analysis of AMPA Receptor Agonist Desensitization Kinetics: Featuring Cl-HIBO

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to AMPA Receptor Desensitization

AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. A key characteristic of AMPA receptors is their rapid desensitization, a process where the receptor enters a closed, non-conducting state in the continued presence of an agonist. This process is crucial for shaping synaptic responses and preventing excitotoxicity. The kinetics of desensitization, including the rate of onset and the rate of recovery, vary depending on the specific agonist bound to the receptor.

Cl-HIBO: A Potent and Subtype-Selective Agonist

(RS)-2-amino-3-(4-chloro-3-hydroxy-5-isoxazolyl)propionic acid, or this compound, is a potent and highly subtype-selective agonist for GluA1 and GluA2-containing AMPA receptors.[1] Pharmacological studies have characterized this compound as a "strongly desensitizing" agonist.[1] This qualitative description suggests that this compound induces a rapid and profound entry of the AMPA receptor into the desensitized state. However, specific quantitative data, such as the time constant of desensitization (τ_des) and the time constant for recovery from desensitization, are not available in the peer-reviewed literature found.

Quantitative Comparison of AMPA Receptor Agonist Desensitization Kinetics

To provide a framework for understanding the potential desensitization profile of this compound, this section presents a summary of the desensitization kinetics for other well-known AMPA receptor agonists: Glutamate, AMPA, and Quisqualate. The data presented here is derived from patch-clamp electrophysiology experiments on recombinant AMPA receptors.

AgonistReceptor SubunitDesensitization Time Constant (τ_des)Recovery from Desensitization Time Constant (τ_rec)Steady-State Current (% of Peak)
Glutamate GluA2 (flip)~1.18 - 5.89 ms~15.3 ms~1.1 - 6.8%
AMPA GluA2Biphasic, similar to GlutamateSlower than Glutamate~1.4%
Quisqualate GluA2Biphasic, similar to GlutamateSlower than Glutamate~0.9%
This compound GluA1/2Strongly Desensitizing (Quantitative data not available)Not AvailableNot Available

Experimental Protocols

The determination of agonist desensitization kinetics is primarily achieved through patch-clamp electrophysiology. Below is a detailed methodology for a typical experiment.

Whole-Cell Patch-Clamp Electrophysiology for Measuring AMPA Receptor Desensitization

1. Cell Culture and Transfection:

  • Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.

  • Cells are transiently transfected with plasmids encoding the desired AMPA receptor subunits (e.g., GluA1, GluA2) using a suitable transfection reagent.

2. Electrophysiological Recording:

  • Recordings are performed 24-48 hours post-transfection.

  • Whole-cell patch-clamp recordings are made using an amplifier and data acquisition system.

  • Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an internal solution containing (in mM): 140 CsCl, 10 HEPES, 10 EGTA, 2 MgCl2, 0.1 CaCl2, and 4 Na2-ATP, with pH adjusted to 7.2 with CsOH.

  • The external solution contains (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.

3. Agonist Application and Desensitization Measurement:

  • A rapid solution exchange system is used to apply agonists to the patched cell.

  • Onset of Desensitization: A prolonged application (e.g., 100 ms) of a saturating concentration of the agonist is delivered. The decay of the inward current represents the entry of the receptors into the desensitized state. The time course of this decay is fitted with a single or double exponential function to determine the desensitization time constant(s) (τ_des).

  • Recovery from Desensitization: A paired-pulse protocol is employed. An initial "conditioning" pulse of the agonist is applied to induce desensitization. After a variable "recovery" interval in agonist-free solution, a second "test" pulse is applied. The amplitude of the test pulse response relative to the conditioning pulse response is plotted against the recovery interval. This curve is then fitted with an exponential function to determine the time constant of recovery from desensitization (τ_rec).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the general signaling pathway of AMPA receptor activation and desensitization, and the experimental workflow for its characterization.

AMPA_Signaling cluster_EC Extracellular cluster_Membrane Cell Membrane cluster_IC Intracellular Agonist Agonist (e.g., this compound, Glutamate) AMPAR_Resting AMPAR (Resting) Agonist->AMPAR_Resting Binding AMPAR_Open AMPAR (Open) AMPAR_Resting->AMPAR_Open Activation AMPAR_Desensitized AMPAR (Desensitized) AMPAR_Open->AMPAR_Desensitized Desensitization Ion_Influx Na+/Ca2+ Influx AMPAR_Open->Ion_Influx AMPAR_Desensitized->AMPAR_Resting Recovery Depolarization Membrane Depolarization Ion_Influx->Depolarization

Caption: AMPA Receptor Activation and Desensitization Pathway.

Experimental_Workflow Start Start Cell_Culture HEK293 Cell Culture Start->Cell_Culture Transfection AMPA Receptor Subunit Transfection Cell_Culture->Transfection Patch_Clamp Whole-Cell Patch Clamp Transfection->Patch_Clamp Agonist_Application Rapid Agonist Application (Paired-Pulse Protocol) Patch_Clamp->Agonist_Application Data_Acquisition Data Acquisition (Current Recordings) Agonist_Application->Data_Acquisition Data_Analysis Data Analysis (τ_des, τ_rec) Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Desensitization Kinetics Measurement.

Conclusion

This compound stands out as a valuable pharmacological tool due to its high potency and subtype selectivity for GluA1/2-containing AMPA receptors. Its characterization as a "strongly desensitizing" agonist highlights its potential to rapidly modulate synaptic transmission. While a direct quantitative comparison of its desensitization kinetics with other agonists is currently limited by the lack of published data, the provided information on the kinetics of other AMPA receptor agonists and the detailed experimental protocols offer a solid foundation for future comparative studies. Further research is warranted to precisely quantify the desensitization and recovery kinetics of this compound to fully understand its impact on AMPA receptor function and its potential therapeutic applications.

References

Safety Operating Guide

Safe Disposal of Cl-HIBO: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the proper disposal of Cl-HIBO, a subtype-selective GluR1/2 agonist. The following procedures are based on general best practices for laboratory chemical waste management and are intended for researchers, scientists, and drug development professionals.

Core Principle: Precautionary Waste Management

In the absence of a dedicated Safety Data Sheet (SDS) for this compound, it must be handled as a chemical with unknown toxicity and environmental impact. Therefore, the primary disposal method is collection and transfer to a licensed hazardous waste disposal service. Under no circumstances should this compound or its containers be disposed of in regular trash or down the drain without a thorough hazard assessment and institutional approval.

Quantitative Data Summary

While specific disposal-related quantitative data for this compound is unavailable, the following table summarizes its known chemical properties.

PropertyValueReference
Molecular Formula C6H7ClN2O4[1][2]
Molecular Weight 206.58 g/mol [1][2]
CAS Number 909400-43-7[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the mandatory steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound.

  • Conduct all handling and waste collection activities within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust if handling the solid form of the compound.

2. Waste Collection and Segregation:

  • Designate a specific, properly labeled container for this compound waste. The container should be made of a material compatible with the chemical and have a secure, leak-proof lid.

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. Incompatible chemicals can react dangerously.

  • Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and any known hazard information.

3. Disposal of Empty Containers:

  • Empty containers that once held this compound should be considered contaminated and disposed of as hazardous waste.

  • If institutional policy allows for the rinsing of containers, triple-rinse the container with a suitable solvent (e.g., water, if this compound is water-soluble). Collect the rinsate as hazardous waste.

4. Storage of Chemical Waste:

  • Store the sealed this compound waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is secure, away from general traffic, and segregated from incompatible materials.

5. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the this compound waste.

  • Provide the EH&S department with all available information about the waste, including the chemical name and quantity.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

Cl_HIBO_Disposal_Workflow start Start: this compound Waste Generated ppe Step 1: Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect segregate Step 3: Segregate from Incompatible Waste Streams collect->segregate storage Step 4: Store Securely in Satellite Accumulation Area segregate->storage contact_ehs Step 5: Contact EH&S for Hazardous Waste Pickup storage->contact_ehs end End: Waste Transferred to Licensed Disposal Facility contact_ehs->end

Caption: Workflow for the proper and safe disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.

References

Personal protective equipment for handling Cl-HIBO

Author: BenchChem Technical Support Team. Date: November 2025

IMMEDIATE ACTION REQUIRED: Due to the absence of a publicly available, comprehensive Safety Data Sheet (SDS) for Cl-HIBO (Chloro-homoibotenic acid), this compound must be handled as a substance with unknown and potentially significant hazards. The following guidance is based on its chemical structure as a chlorinated amino acid, its potent biological activity as an AMPA receptor agonist, and general principles of laboratory safety for handling novel research chemicals.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound in a research setting. It is imperative for all personnel to review and understand this information before working with this compound.

Hazard Identification and Risk Assessment

Inferred Potential Hazards:

  • Neurotoxicity: As a potent AMPA receptor agonist, overexposure could lead to excitotoxicity, potentially causing neurological damage.

  • Skin and Eye Irritation: Similar to many organic acids and chlorinated compounds, it may cause irritation upon contact.

  • Respiratory Tract Irritation: Inhalation of the powder could cause respiratory irritation.

  • Unknown Long-term Effects: Due to its novel nature, chronic exposure effects are unknown.

A risk assessment workflow should be followed:

cluster_risk_assessment Risk Assessment Workflow start Identify this compound as the substance of use evaluate Evaluate Potential Hazards (Neurotoxicity, Irritation, Unknowns) start->evaluate assess_exposure Assess Exposure Routes (Inhalation, Dermal, Ingestion) evaluate->assess_exposure determine_controls Determine Control Measures (PPE, Ventilation, Procedures) assess_exposure->determine_controls implement Implement Controls and Document SOP determine_controls->implement review Review and Update Periodically implement->review

Risk assessment workflow for handling this compound.

Personal Protective Equipment (PPE)

A conservative approach to PPE is required. The following table summarizes the minimum PPE for handling this compound.

Protection Type Specification Rationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards.Protects against splashes of solutions and fine powder.
Hand Protection Double-gloving with nitrile gloves.Provides robust protection against dermal absorption. Change gloves immediately if contaminated.
Body Protection A lab coat with long sleeves.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) may be necessary if handling large quantities of powder outside of a certified chemical fume hood.To prevent inhalation of the powder.

Operational Plan: Handling this compound

All handling of this compound should be performed in a designated area, preferably within a certified chemical fume hood to minimize inhalation exposure.

Experimental Workflow for Handling this compound:

cluster_workflow Experimental Workflow for this compound prep Preparation: - Don full PPE - Prepare workspace in fume hood weigh Weighing: - Use an analytical balance within the fume hood - Handle with care to avoid creating dust prep->weigh dissolve Dissolution: - Add solvent to the solid slowly - Ensure complete dissolution before use weigh->dissolve experiment Experimental Use: - Conduct experiment within the fume hood - Use secondary containment dissolve->experiment cleanup Cleanup: - Decontaminate surfaces - Segregate waste experiment->cleanup disposal Disposal: - Dispose of waste according to guidelines cleanup->disposal

Step-by-step workflow for handling this compound.

Detailed Protocol:

  • Preparation: Before handling, ensure the work area within the chemical fume hood is clean and uncluttered. Assemble all necessary equipment and reagents. Don the required PPE as specified in the table above.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the required amount of this compound powder to the container using a spatula. Avoid any sudden movements that could generate dust. Close the primary container immediately after weighing.

  • Dissolution: Add the desired solvent to the container with this compound. Gently swirl or vortex to dissolve. If sonication is required, ensure the container is sealed.

  • Experimental Use: All procedures involving this compound solutions should be conducted within the fume hood. Use secondary containment (e.g., a tray) to contain any potential spills.

  • Cleanup: After the experiment, decontaminate all surfaces that may have come into contact with this compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by water.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. This includes contaminated gloves, weigh boats, and paper towels.
Liquid Waste Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
Sharps Any sharps (e.g., needles, pipette tips) contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

Waste Management Logical Relationship:

cluster_disposal This compound Waste Disposal Plan waste_generation Waste Generation Solid, Liquid, and Sharps Contaminated with this compound segregation Waste Segregation Separate Solid, Liquid, and Sharps into Designated Containers waste_generation->segregation labeling Proper Labeling 'Hazardous Waste', Chemical Name, Date segregation->labeling storage Temporary Storage Store in a Secure, Designated Area labeling->storage collection Waste Collection Arrange for pickup by Environmental Health & Safety (EHS) storage->collection

Logical flow for the disposal of this compound waste.

Emergency Procedures

In the event of an emergency, follow these procedures immediately.

Emergency Situation Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

This document is intended as a guide for trained laboratory personnel. Always consult with your institution's EHS department for specific guidance and regulations. Your safety is paramount when handling novel chemical compounds.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cl-HIBO
Reactant of Route 2
Cl-HIBO

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.